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CID 69885558

Cat. No.: B1260709
CAS No.: 41733-55-5
M. Wt: 353.73 g/mol
InChI Key: RSDYORUXBHNXHC-UHFFFAOYSA-N
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Description

Historical Context of Furosemide (B1674285) Discovery and Initial Chemical Characterization

The journey of furosemide began in the mid-20th century, a period marked by significant advancements in diuretic therapy. Following the discovery of chlorothiazide (B1668834) in 1957, which revolutionized the treatment of edema and hypertension, researchers sought more potent compounds. japi.orgamazonaws.com Scientists at Hoechst AG, namely K. Sturm, R. Muschaweck, and P. Hajdu, synthesized furosemide in 1959. japi.org It was subsequently released in 1962 in Germany and Italy, and later in 1964, it became more widely available. japi.organimalresearch.inforesearchgate.netblogspot.com

Furosemide, chemically known as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, is an anthranilic acid derivative. wikipedia.orggpatindia.comderangedphysiology.com Its synthesis involves a multi-step process starting from 2,4-dichlorobenzoic acid, which is converted to 5-aminosulfonyl-4,6-dichlorobenzoic acid through reactions with chlorosulfonic acid and then ammonia. gpatindia.comnih.gov The final step involves the reaction of this intermediate with furfurylamine (B118560) to produce furosemide. gpatindia.com

The initial chemical characterization of furosemide revealed a white, microcrystalline powder with a melting point of approximately 206°C. nih.govaip.org It is slightly soluble in water, chloroform, and ether, but soluble in acetone, methanol (B129727), dimethylformamide, and aqueous solutions with a pH above 8. nih.govaip.org

Table 1: Physicochemical Properties of Furosemide

PropertyValue
IUPAC Name4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid
Molecular FormulaC12H11ClN2O5S
Molar Mass330.74 g·mol−1
Melting Point206°C (decomposes)
AppearanceWhite to slightly yellow crystalline powder
SolubilitySlightly soluble in water; soluble in alkaline solutions

Data sourced from multiple chemical databases and research articles. wikipedia.orgnih.govaip.org

Contemporary Research Significance of Furosemide in Pharmaceutical Sciences

Furosemide's primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. wikipedia.orgdrugbank.compatsnap.comdroracle.ai This action prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water. wikipedia.orgdrugbank.compatsnap.com This well-defined mechanism makes furosemide an invaluable tool for studying renal transport processes and the pathophysiology of fluid and electrolyte imbalances.

Contemporary research extends beyond its diuretic properties. Scientists are investigating furosemide and its derivatives for a variety of applications:

Drug Delivery and Formulation: Due to its poor and variable oral bioavailability (ranging from 10% to 90%), researchers are actively exploring new formulations to improve its absorption and consistency. mdpi.comdrug-dev.comnih.gov This includes the development of buccal tablets, floating matrix tablets, and co-crystals with other active pharmaceutical ingredients (APIs). mdpi.comunideb.hulapinjournals.comnih.gov For instance, creating a coordination complex of furosemide with magnesium has been shown to enhance its absorption efficiency and consistency. drug-dev.com

Synthesis of Novel Compounds: Furosemide serves as a synthetic intermediate for creating new heterocyclic derivatives with potential pharmacological activities, such as pyrazole (B372694), pyrrole (B145914), and pyrimidine (B1678525) compounds. researchgate.netuobaghdad.edu.iqresearchgate.net These new molecules are being screened for activities including antibacterial properties. researchgate.netuobaghdad.edu.iq

Diagnostic Tools: The "furosemide stress test" has emerged as a dynamic tool for predicting the progression of acute kidney injury (AKI). mdpi.com By assessing the kidney's response to a standardized dose of furosemide, clinicians can gain insights into tubular function. mdpi.comderangedphysiology.com

Exploring Other Cellular Mechanisms: Research has also delved into furosemide's interaction with other proteins, such as carbonic anhydrases. drugbank.comacs.org While its primary diuretic effect is independent of carbonic anhydrase inhibition, understanding these secondary interactions can provide a more complete picture of its pharmacological profile. wikipedia.orgdroracle.ai

Table 2: Key Research Areas for Furosemide

Research AreaFocusKey Findings/Applications
Renal Physiology Study of ion and water transport in the nephronElucidation of the role of the Na-K-2Cl cotransporter (NKCC2)
Drug Formulation Improving bioavailability and deliveryDevelopment of novel formulations like co-crystals and floating tablets
Medicinal Chemistry Synthesis of new therapeutic agentsUse as a scaffold for creating new compounds with antibacterial and other activities
Diagnostic Medicine Predicting disease progressionApplication in the furosemide stress test for acute kidney injury
Pharmacology Investigating off-target effectsStudy of interactions with proteins like carbonic anhydrases

This ongoing research underscores the continued importance of furosemide not just as a therapeutic agent, but as a versatile chemical probe in the pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2NaO5S B1260709 CID 69885558 CAS No. 41733-55-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41733-55-5

Molecular Formula

C12H11ClN2NaO5S

Molecular Weight

353.73 g/mol

IUPAC Name

sodium 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

InChI

InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19);

InChI Key

RSDYORUXBHNXHC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na]

Other CAS No.

41733-55-5

Pictograms

Health Hazard

Related CAS

54-31-9 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Furosemide

Established Synthetic Pathways for Furosemide (B1674285) Production

The commercial synthesis of furosemide has evolved to ensure efficient and high-purity production of this vital pharmaceutical agent. The primary methods involve multi-step approaches that have been refined over time.

Multi-step Synthesis Approaches for Furosemide

The predominant commercial synthesis of furosemide originates from 2,4-dichlorobenzoic acid. google.com This starting material undergoes chlorosulfonation followed by ammoniation to yield the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid. google.comgpatindia.com The final step involves the condensation of this intermediate with furfurylamine (B118560) to produce furosemide. google.comgpatindia.com

An alternative pathway described in patent literature involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine in ethylene (B1197577) glycol. google.com Following the reaction, the solvent and excess furfurylamine are removed via distillation under reduced pressure. The resulting furosemide sodium salt is then crystallized from isopropyl alcohol, dissolved in water, decolorized with activated carbon, and finally crystallized as furosemide by adjusting the pH with glacial acetic acid. google.com Another patented method reports the direct precipitation of furosemide sodium salt from the condensation reaction mixture by adding water and a saturated sodium chloride solution. google.com The salt is then refined using a sodium bicarbonate solution before being dissolved in water and acidified to yield the final product. google.com

Optimization of Reaction Conditions in Furosemide Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency in furosemide synthesis. Research has focused on several key parameters, including solvent choice, temperature, and reaction time.

Post-reaction purification processes have also been a subject of optimization. One approach involves dissolving the reaction mixture in a sodium hydroxide (B78521) solution, followed by extraction with dichloromethane (B109758) to remove non-polar and tar-like impurities. google.com The aqueous phase is then acidified to crystallize a crude form of furosemide. google.com This crude product is further purified by converting it to its sodium salt using a sodium carbonate solution and recrystallizing it. google.com Finally, the purified sodium salt is dissolved in water, and the pH is adjusted with glacial acetic acid to obtain the final furosemide drug substance. google.com

Synthesis of Furosemide Derivatives for Structure-Activity Relationship Investigations

To explore and potentially enhance the therapeutic profile of furosemide, numerous derivatives have been synthesized. These modifications often target the core structure to understand how chemical changes influence biological activity.

Design and Synthesis of Novel Heterocyclic Furosemide Derivatives

Furosemide has served as a starting point for the synthesis of various heterocyclic derivatives, including pyrazoles, pyrroles, and pyrimidines. uobaghdad.edu.iqresearchgate.net These heterocyclic rings are of significant interest in medicinal chemistry due to their diverse biological activities. uobaghdad.edu.iq

One synthetic strategy involves reacting a furosemide derivative with different nucleophiles to generate these new heterocyclic compounds. uobaghdad.edu.iq For example, the reaction of a modified furosemide intermediate with phenylhydrazine (B124118) can yield a pyrazole (B372694) derivative. uobaghdad.edu.iq Similarly, reactions with other appropriate reagents can lead to the formation of pyrrole (B145914) and pyrimidine (B1678525) derivatives. uobaghdad.edu.iq Another approach involves the reaction of 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid with acetylacetone (B45752) and triethylorthoformate in the presence of acetic acid and methanol (B129727) to produce a pyrimidine derivative. uobaghdad.edu.iq

The synthesis of these derivatives allows for the investigation of how different heterocyclic systems attached to the furosemide scaffold affect its pharmacological properties.

Spectroscopic Characterization of Synthesized Furosemide Analogs

The structural confirmation of newly synthesized furosemide analogs is essential and is typically achieved through a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are commonly employed to elucidate the chemical structures of these novel compounds. uobaghdad.edu.iqresearchgate.net

For instance, in the synthesis of pyrazole, pyrrole, and pyrimidine derivatives of furosemide, FTIR and ¹H-NMR were used to confirm the successful incorporation of the heterocyclic moieties. uobaghdad.edu.iq Similarly, the characterization of other furosemide derivatives has been documented using these and other spectroscopic methods. researchgate.net

The table below summarizes the spectroscopic data for some representative furosemide derivatives.

Derivative TypeSpectroscopic MethodKey Observations
Pyrazole DerivativeFTIR, ¹H-NMRConfirmation of the pyrazole ring structure attached to the furosemide backbone. uobaghdad.edu.iq
Pyrrole DerivativeFTIR, ¹H-NMREvidence of the pyrrole ring formation. uobaghdad.edu.iq
Pyrimidine DerivativeFTIR, ¹H-NMRSpectroscopic data consistent with the structure of the pyrimidine-furosemide conjugate. uobaghdad.edu.iq

Solid-State Engineering of Furosemide through Co-crystallization and Complexation

Solid-state engineering offers a powerful approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. For furosemide, which exhibits poor water solubility, techniques like co-crystallization and complexation have been explored to enhance its solubility and dissolution rate. nih.govresearchgate.netchalcogen.ro

Co-crystals are crystalline structures composed of two or more different molecules, typically the API and a coformer, held together in the same crystal lattice by non-covalent bonds. pharmacyjournal.in The formation of co-crystals can be achieved through various methods, including solid-state grinding, liquid-assisted grinding, and solvent evaporation. nih.gov

Several novel co-crystals of furosemide have been successfully prepared using pharmaceutically acceptable coformers such as caffeine, urea (B33335), p-aminobenzoic acid, acetamide, nicotinamide, isonicotinamide (B137802), adenine, and cytosine. nih.govresearchgate.net These co-crystals were synthesized using liquid-assisted grinding and characterized by a suite of analytical techniques including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and various spectroscopic methods (infrared, Raman, near-infrared, and solid-state NMR). nih.govresearchgate.net

The stability and solubility of these co-crystals were found to vary depending on the coformer. For example, the co-crystals with caffeine, adenine, and cytosine demonstrated good stability in a 10% ethanol-water slurry for up to 48 hours, with no significant dissociation back to furosemide. nih.govresearchgate.net In contrast, co-crystals formed with urea, p-aminobenzoic acid, acetamide, nicotinamide, and isonicotinamide tended to transform back to furosemide within 24 hours under the same conditions. nih.gov

Notably, the stable co-crystals exhibited significantly improved solubility compared to furosemide alone. The solubility of the furosemide-cytosine, furosemide-adenine, and furosemide-caffeine co-crystals was approximately 11-fold, 7-fold, and 6-fold higher than that of pure furosemide, respectively. nih.govresearchgate.net

Complexation with cyclodextrins is another strategy employed to enhance the solubility of furosemide. Inclusion complexes of furosemide with β-cyclodextrin have been synthesized using co-precipitation and freeze-drying methods. chalcogen.ro Characterization of these complexes confirmed the inclusion of the phenyl ring of furosemide within the nonpolar cavity of the β-cyclodextrin molecule, leading to improved aqueous solubility. chalcogen.ro

The table below provides a summary of some furosemide co-crystals and their reported solubility enhancement.

CoformerMethod of PreparationSolubility Enhancement (approximate)
CaffeineLiquid-assisted grinding6-fold nih.govresearchgate.net
AdenineLiquid-assisted grinding7-fold nih.govresearchgate.net
CytosineLiquid-assisted grinding11-fold nih.govresearchgate.net

Mechanochemical Synthesis of Furosemide Co-crystals with Other Active Pharmaceutical Ingredients

Mechanochemistry, an eco-friendly approach that involves grinding or milling, has emerged as a valuable technique for synthesizing pharmaceutical co-crystals. nih.gov This method can be performed without solvents or with minimal amounts of liquid, making it a green alternative to traditional solution-based methods. nih.gov The design of drug-drug multicomponent pharmaceutical solids is a modern approach in drug development aimed at modulating the physicochemical properties of active pharmaceutical ingredients (APIs) to improve characteristics like bioavailability. ugr.es

In the context of furosemide, mechanochemical synthesis has been employed to create co-crystals with other APIs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) such as ethenzamide and piroxicam (B610120). ugr.escsic.es These NSAIDs are often prescribed alongside furosemide. ugr.es The process typically involves liquid-assisted grinding, where a small amount of solvent is added to facilitate the co-crystallization process. researchgate.netmdpi.com

For instance, drug-drug co-crystals of furosemide with ethenzamide and piroxicam have been synthesized by milling the components in a 1:1 stoichiometric ratio. researchgate.net Research has also documented the formation of a 1:1 co-crystal of furosemide with urea using liquid-assisted grinding. mdpi.com The resulting novel solid materials are then subjected to thorough solid-state characterization using techniques like powder and single-crystal X-ray diffraction, infrared spectroscopy, and thermal analysis. ugr.escsic.es These analyses help in understanding the new physicochemical properties of the APIs in the co-crystal formulation. ugr.es While these studies have shown improvements in the solubility of the NSAIDs, the solubility of furosemide in these specific co-crystals was not enhanced. ugr.escsic.es

Table 1: Examples of Mechanochemically Synthesized Furosemide Co-crystals

Co-former (API) Stoichiometric Ratio (Furosemide:Co-former) Synthetic Method
Ethenzamide 1:1 Liquid-Assisted Grinding
Piroxicam 1:1 Liquid-Assisted Grinding
Urea 1:1 Liquid-Assisted Grinding

Inclusion Complex Formation of Furosemide with Cyclodextrins

Inclusion complexation with cyclodextrins represents another significant strategy to improve the properties of furosemide. chalcogen.roresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate guest molecules, like furosemide. chalcogen.ro This encapsulation can lead to enhanced solubility, stability, and bioavailability of the guest drug. researchgate.netresearchgate.net

The interaction between furosemide and cyclodextrins, such as β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-7-β-cyclodextrin (SBE-7-β-CD), has been extensively studied. chalcogen.ronih.govnih.gov The formation of these inclusion complexes has been shown to significantly increase the aqueous solubility of furosemide. nih.govresearchgate.net For example, complexation with HP-β-CD resulted in an 11-fold increase in furosemide's solubility. researchgate.net The primary driving force for this complexation is the inclusion of the phenyl ring of the furosemide molecule into the nonpolar cavity of the cyclodextrin (B1172386). chalcogen.roresearchgate.net

Several methods are utilized for the preparation of furosemide-cyclodextrin inclusion complexes in the solid state. These techniques are crucial as the chosen method can influence the properties of the final product. nih.gov

Commonly employed synthetic methods include:

Co-precipitation: This method involves dissolving both furosemide and the cyclodextrin in a suitable solvent system, followed by precipitation of the complex. chalcogen.ronih.gov For instance, furosemide dissolved in ethanol (B145695) can be added to an aqueous solution of β-cyclodextrin, leading to the precipitation of the complex after a period of stirring. chalcogen.ro

Freeze-drying (Lyophilization): In this technique, an aqueous solution containing both furosemide and the cyclodextrin is frozen and then subjected to a vacuum to sublimate the water, leaving behind the solid inclusion complex. chalcogen.ronih.govnih.gov This method is often favored as it can lead to products with superior dissolution properties. researchgate.netingentaconnect.com

Kneading: This method involves mixing furosemide and the cyclodextrin with a small amount of a solvent to form a paste, which is then dried. nih.govnih.gov Studies have shown that complexes prepared by the kneading method can exhibit the fastest dissolution profiles. nih.gov

Co-grinding: This mechanochemical approach involves grinding the drug and cyclodextrin together, sometimes with the addition of a small amount of water, to form nanoparticles of the complex. ekb.egmdpi.com

Physical Mixture: For comparison purposes, a simple physical mixture of furosemide and the cyclodextrin is often prepared by blending the two powders. chalcogen.ronih.gov

Table 2: Synthetic Methods for Furosemide-Cyclodextrin Complexes

Method Description
Co-precipitation Dissolution of components and subsequent precipitation of the complex. chalcogen.ro
Freeze-drying Sublimation of a frozen aqueous solution of the components. chalcogen.ro
Kneading Mixing components with a small amount of solvent to form a paste, followed by drying. nih.gov
Co-grinding Grinding the components together, a mechanochemical approach. ekb.eg
Physical Mixture Simple blending of the powdered components. nih.gov

The formation and stoichiometry of furosemide-cyclodextrin complexes are confirmed through various analytical techniques that provide evidence of the interaction between the host and guest molecules.

Phase solubility studies, based on the Higuchi and Connors method, are frequently used to determine the stoichiometry and stability constant of the complex in solution. nih.govnih.gov For furosemide with β-cyclodextrin, these studies have revealed a Bs-type diagram, indicating the formation of a 1:1 molar ratio inclusion complex. nih.gov The stability constant (Kc) for this complex has been reported to be 823.5 M⁻¹. nih.gov With α-cyclodextrin, the stability constants were found to be 625 M⁻¹ and 485 M⁻¹, while with β-cyclodextrin, values of 1015 M⁻¹ and 1377 M⁻¹ have been reported using different techniques. ekb.eg

In the solid state, several characterization techniques are employed:

Differential Scanning Calorimetry (DSC): DSC analysis of the inclusion complex often shows the disappearance or shifting of the endothermic peak corresponding to the melting point of furosemide (around 210-218°C), which suggests the formation of the complex. chalcogen.roresearchgate.net

X-ray Diffractometry (XRD): Powder XRD patterns of the inclusion complex typically show a different diffraction pattern compared to the physical mixture of the individual components, indicating the formation of a new crystalline structure. chalcogen.ronih.gov

Infrared (IR) Spectroscopy: Changes in the IR spectrum of the complex compared to the individual components, such as the reduction in intensity of the sharp signal from the sulphonamide group in furosemide, can confirm complexation. researchgate.netnih.gov

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is a powerful tool for elucidating the structure of the inclusion complex in solution. Shifts in the proton signals of both furosemide and the cyclodextrin upon complexation provide direct evidence of inclusion. chalcogen.ronih.gov Two-dimensional NMR techniques, such as ROESY, can further determine the specific orientation of the furosemide molecule within the cyclodextrin cavity, showing that the furan (B31954) ring of furosemide enters the cavity. nih.gov

Scanning Electron Microscopy (SEM): SEM images can visually differentiate the morphology of the inclusion complex from the crystalline structures of the pure drug and cyclodextrin. chalcogen.roresearchgate.net

Table 3: Characterization Techniques for Furosemide-Cyclodextrin Complexes

Technique Findings
Phase Solubility Studies Typically indicates a 1:1 stoichiometry for furosemide-β-cyclodextrin complexes. nih.govmdpi.com
Differential Scanning Calorimetry (DSC) Disappearance or shift of the furosemide melting peak. chalcogen.ro
X-ray Diffractometry (XRD) Formation of a new crystalline pattern different from the physical mixture. chalcogen.ro
Infrared (IR) Spectroscopy Alterations in characteristic absorption bands of furosemide. researchgate.net
¹H-NMR Spectroscopy Chemical shift changes confirming the inclusion of the furosemide's phenyl ring. chalcogen.ro
Scanning Electron Microscopy (SEM) Shows morphological changes from crystalline components to the complex. researchgate.net

Advanced Analytical Methodologies for Furosemide Characterization and Quantification

Chromatographic Techniques for Furosemide (B1674285) Analysis

Chromatography stands as a cornerstone for the separation and analysis of furosemide. Its versatility allows for the development of specific methods tailored to different analytical needs, from routine quality control to complex bioanalytical studies. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Thin-Layer Chromatography (TLC), Micellar Liquid Chromatography (MLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), are regularly employed for furosemide analysis. tandfonline.comijpbs.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Furosemide

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of furosemide. ijpbs.com Method development often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve adequate separation and sensitivity.

A common approach involves reversed-phase HPLC, utilizing a C18 column. turkjps.orgbjbs.com.br For instance, a method for quantifying furosemide in solubility studies used a Waters Spherisorb ODS2 C18 column with a mobile phase of 0.01M potassium dihydrogen phosphate (B84403) (pH 5.5) and methanol (B129727) (70:30 v/v). turkjps.org The analysis was performed at a flow rate of 1 mL/min with UV detection at 235 nm, resulting in a retention time of approximately 7.0 minutes. turkjps.org This method demonstrated linearity in the concentration range of 0.5 to 50 µg/mL with a limit of quantification (LOQ) of 320 ng/mL. turkjps.org

Another validated HPLC method for furosemide injection analysis employed an Inertsil ODS-3V C18 column with a mobile phase of 1% glacial acetic acid and acetonitrile (B52724) (50:50 v/v). bjbs.com.brrebibio.net Detection was carried out at 272 nm, with a retention time of 7.03 minutes. bjbs.com.br This method was validated according to ICH guidelines and proved to be linear over a concentration range of 10-120 µg/mL, with a correlation coefficient of 0.9998. bjbs.com.br

The validation of HPLC methods is critical to ensure their reliability. Key validation parameters include linearity, accuracy, precision, specificity, robustness, and stability. bjbs.com.br For example, one study established the suitability of a method for routine analysis by demonstrating recovery rates close to the spiked amounts, indicating high accuracy. nih.gov

Interactive Data Table: HPLC Methods for Furosemide Analysis

ParameterMethod 1 turkjps.orgMethod 2 bjbs.com.brMethod 3 scielo.br
Column Waters Spherisorb ODS2 C18 (250x4.6 mm, 5 µm)Inertsil ODS-3V C18 (250x150 mm, 5 µm)Zorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm)
Mobile Phase 0.01M KH2PO4 (pH 5.5) and Methanol (70:30 v/v)1% Glacial Acetic Acid and Acetonitrile (50:50 v/v)Not specified
Flow Rate 1 mL/min1.0 mL/min1 mL/min
Detection (UV) 235 nm272 nm233 nm
Retention Time ~7.0 min7.03 minNot specified
Linearity Range 0.5 - 50 µg/mL10 - 120 µg/mL0.1 - 4.0 mg/L
LOQ 320 ng/mLNot specified0.144 mg/L
LOD Not specifiedNot specified0.048 mg/L
Application In vitro solubility studiesFurosemide injection analysisFurosemide quantification in water

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Furosemide Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, primarily in terms of speed and solvent consumption. chemrj.org This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising resolution.

A stability-indicating UPLC method was developed for the simultaneous estimation of furosemide and spironolactone (B1682167). chemrj.org This method employed a BEH C18 column (100mm × 2.1mm, 1.7µm) and a mobile phase consisting of a mixture of NaH2PO4·H2O and acetonitrile (57:43 v/v), with a run time of just 6 minutes. chemrj.org The detection was performed at 235 nm, and the retention times for furosemide and spironolactone were 1.639 and 5.154 minutes, respectively. chemrj.org

UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification of furosemide in biological matrices. dshs-koeln.de One such method developed for diuretics in doping control could analyze 44 different compounds, including furosemide, within a 10-minute run time. dshs-koeln.de This highlights the high-throughput capabilities of UPLC. Another application demonstrated the quantification of warfarin (B611796) and furosemide in human and rat plasma, achieving a lower limit of quantification (LLOQ) of 100 pg/mL for furosemide. waters.com The use of an ACQUITY Premier UPLC System with MaxPeak High-Performance Surfaces technology helps to reduce non-specific adsorption of analytes, which is particularly beneficial for achieving low detection limits. waters.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications in Furosemide Analysis

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), provide simple, cost-effective, and high-throughput alternatives for furosemide analysis. ajgreenchem.comajgreenchem.com HPTLC utilizes TLC plates with finer particle sizes, leading to better resolution and the potential for quantitative analysis. nih.gov

A validated HPTLC method for quantifying furosemide in human plasma used silica (B1680970) gel 60 F254 precoated plates. ajgreenchem.comajgreenchem.com The mobile phase consisted of a mixture of isopropyl alcohol, formic acid, ethyl acetate (B1210297), chloroform, and toluene (B28343) (1.5:1:0.5:3:4, v/v/v/v/v), with densitometric detection at 271 nm. ajgreenchem.comajgreenchem.com This method showed a strong linear correlation in the concentration range of 300–2100 ng/band and had a lower limit of quantification of 50 ng/band. ajgreenchem.comajgreenchem.comajgreenchem.com The intra-day and inter-day precision were below 2%, demonstrating good reproducibility. ajgreenchem.comajgreenchem.com

Another HPTLC method was developed for the simultaneous determination of furosemide and spironolactone in tablet formulations. biotech-asia.orgresearchgate.net This method used a mobile phase of ethyl acetate and hexane (B92381) (80:20, v/v) and detection at 272 nm. researchgate.net HPTLC methods are particularly suitable for quality control laboratories due to their speed, low cost, and reduced solvent consumption. biotech-asia.org

Interactive Data Table: HPTLC Methods for Furosemide Analysis

ParameterMethod 1 ajgreenchem.comajgreenchem.comMethod 2 ekb.egMethod 3 researchgate.net
Stationary Phase Silica gel 60 F254 precoated TLC platesTLC precoated silica gel 60 F254 aluminum platePrecoated silica gel G 60 F254 HPTLC plates
Mobile Phase Isopropyl alcohol:formic acid:ethyl acetate:chloroform:toluene (1.5:1:0.5:3:4)Chloroform:methanol:glacial acetic acid (7.5:2:0.5)Ethyl acetate:hexane (80:20)
Detection Densitometric at 271 nmUV at 234 nmDensitometric at 272 nm
Linearity Range 300–2100 ng/band200–1200 ng/bandNot specified
LLOQ 50 ng/bandNot specifiedNot specified
Application Furosemide in human plasmaFurosemide in pharmaceutical preparationsFurosemide and spironolactone in tablets

Micellar Liquid Chromatography (MLC) for Furosemide Determination

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC that uses a mobile phase containing a surfactant at a concentration above its critical micelle concentration. nih.gov This technique is particularly useful for the direct injection of biological fluids, such as urine, simplifying sample preparation. nih.govrsc.org

A sensitive and selective MLC procedure was developed for the determination of furosemide in urine samples. nih.govrsc.org This method utilized a C18 reversed-phase column and a micellar mobile phase of 0.05 mol/L sodium dodecyl sulfate (B86663) (SDS) with 6% v/v propanol (B110389) and a phosphate buffer at pH 3. nih.govrsc.orgrsc.org This mobile phase was effective in resolving furosemide from its photochemical degradation products. rsc.orgrsc.org The limit of quantification for this method was 0.15 µg/mL. nih.govrsc.org

MLC has also been successfully applied to the analysis of furosemide in various pharmaceutical dosage forms, including tablets, capsules, and injectables. nih.gov A mobile phase of 0.06 M SDS with 8% propanol was used to assay furosemide in these formulations, with label claim percentages ranging from 95-102% and coefficients of variation between 0.05-1.3%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Furosemide Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net This makes it a powerful tool for the quantification and identification of furosemide, especially in complex biological matrices. nih.govnih.gov

A rapid and specific LC-MS assay was developed for the determination of furosemide in human plasma. nih.gov The method involved liquid-liquid extraction and used a Shim-Pack GLC-CN column with a mobile phase of acetonitrile and 20 mM ammonium (B1175870) acetate buffer (pH 7, 4:1 v/v). nih.gov The mass spectrometer was operated in the negative single ion monitoring mode, with atmospheric pressure chemical ionization (APCI) as the ionization source. researchgate.netnih.gov The assay was linear over the range of 50-2,000 ng/mL, with a detection limit of 10 ng/mL. nih.gov

More recently, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for even greater sensitivity and specificity. nih.gov One such method for furosemide quantification in infant urine had an assay range of 0.100–50.0 μg/mL. nih.gov This robust assay allows for the accurate and precise quantification of furosemide in very small sample volumes (10 μL). nih.gov Another LC-MS/MS method used furosemide as an internal standard for the quantification of valproic acid in human plasma. thieme-connect.com

Spectroscopic and Electrochemical Methods for Furosemide Determination

Besides chromatographic techniques, various spectroscopic and electrochemical methods are employed for the determination of furosemide. ijpbs.comekb.eg These methods can offer advantages in terms of simplicity, speed, and cost-effectiveness.

Spectrophotometric methods are commonly used for the quantification of furosemide in pharmaceutical preparations. jmchemsci.comresearchgate.net These methods are often based on the native UV absorbance of furosemide or on the formation of colored complexes. ekb.egjmchemsci.com For example, a spectrophotometric method based on a charge transfer reaction with pyrogallol (B1678534) reagent was developed, with the resulting bluish-green complex showing maximum absorption at 610 nm. jmchemsci.com This method was linear in the concentration range of 1-20 µg/mL. jmchemsci.com Other methods involve oxidative coupling reactions or complex formation with reagents like 2,4-dihydroxy benzaldehyde. ekb.eg

Spectrofluorimetric methods have also been reported, which rely on the native fluorescence of furosemide or the quenching of fluorescence of other compounds. ekb.eg One method is based on the quenching of the fluorescence of nitrogen-doped carbon quantum dots by furosemide and is linear over the range of 0.1 to 1.0 μg/mL. ekb.eg

Electrochemical methods offer high sensitivity and are suitable for the determination of furosemide in various samples. ekb.eg These methods often involve the use of modified electrodes to enhance the electrochemical response. A glassy carbon electrode modified with reduced graphene oxide has been used for the determination of furosemide in natural waters, providing a linear range of 1–600 μmol/L. ekb.eg Another method utilized a glassy carbon electrode modified with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate to detect furosemide via differential pulse voltammetry, with a determination range of 6.0×10⁻⁶ to 1.0×10⁻⁴ M. ekb.eg

Interactive Data Table: Spectroscopic and Electrochemical Methods for Furosemide

Method TypeTechniquePrincipleLinear RangeApplicationReference
Spectroscopic UV-Vis SpectrophotometryCharge transfer with pyrogallol1-20 µg/mLPharmaceutical preparations jmchemsci.com
Spectroscopic UV-Vis SpectrophotometryOxidative coupling with 1-Naphthylamine-4-sulfonic acidNot specifiedNot specified ekb.eg
Spectroscopic SpectrofluorimetryQuenching of nitrogen-doped carbon quantum dots0.1 - 1.0 µg/mLPharmaceutical tablets and spiked human plasma ekb.eg
Electrochemical AmperometryModified glassy carbon electrode (reduced graphene oxide)1 - 600 µmol/LNatural waters ekb.eg
Electrochemical Differential Pulse VoltammetryModified glassy carbon electrode (PEDOT:PSS)6.0x10⁻⁶ - 1.0x10⁻⁴ MNot specified ekb.eg

UV-Visible Spectrophotometry for Furosemide Quantification and Degradation Studies

UV-Visible spectrophotometry is a widely employed technique for the quantification of furosemide in pharmaceutical dosage forms and for studying its degradation. This method is valued for its simplicity, cost-effectiveness, and reproducibility.

A common approach involves measuring the absorbance of a furosemide solution at its maximum absorption wavelength (λmax). For instance, a study utilizing water as a solvent identified the λmax of furosemide at 277 nm. ijpsjournal.com The method demonstrated linearity in the concentration range of 5–25 µg/ml, with a high correlation coefficient (R²) of 0.999, indicating a strong linear relationship between absorbance and concentration. ijpsjournal.com The precision of this method was confirmed with a relative standard deviation (RSD) of 0.123%, and accuracy was established with recovery values between 98% and 101%. ijpsjournal.com The limit of quantitation (LOQ), the lowest concentration that can be reliably quantified, was determined to be 6.84 µg/ml. ijpsjournal.com

Degradation studies are crucial for assessing the stability of a drug under various stress conditions. UV-Visible spectrophotometry can be used to quantify the remaining intact drug after exposure to conditions such as acid, base, heat, and light. ajpsonline.comresearchgate.net Research has shown that furosemide is particularly susceptible to degradation in acidic environments and when exposed to heat. ajpsonline.comresearchgate.net In contrast, it exhibits slight degradation in basic solutions and under UV light. ajpsonline.comresearchgate.net One study that investigated the photodegradation of furosemide in an aqueous solution found that it was completely degraded after 48 hours of exposure to natural light. scielo.br The primary photodegradation product was identified as 4-chloro-5-sulfamoylanthranilic acid (CSA). scielo.br

Table 1: UV-Visible Spectrophotometric Methods for Furosemide Quantification

ParameterValueReference
λmax 277 nm ijpsjournal.com
Solvent Water ijpsjournal.com
Linearity Range 5–25 µg/ml ijpsjournal.com
Correlation Coefficient (R²) 0.999 ijpsjournal.com
Precision (%RSD) 0.123% ijpsjournal.com
Accuracy (Recovery) 98-101% ijpsjournal.com
Limit of Quantitation (LOQ) 6.84 µg/ml ijpsjournal.com

Spectrofluorimetry in Furosemide Analysis

Spectrofluorimetry offers a sensitive alternative for the determination of furosemide, particularly in biological fluids. nih.gov This technique relies on the principle that a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

One spectrofluorimetric method involves the quenching of the native fluorescence of a reagent by furosemide. For example, a method using acriflavine (B1215748) as a fluorescent reagent has been developed. researchgate.netekb.eg In this method, furosemide forms an ion-associated complex with acriflavine in a Britton-Robinson buffer medium, which leads to a decrease in the fluorescence intensity of acriflavine. researchgate.netekb.eg The fluorescence quenching is measured at an emission wavelength of 505 nm after excitation at 265 nm. researchgate.netekb.eg This method demonstrated a rectilinear relationship between fluorescence and concentration in the range of 2.0-10 µg/ml, with a correlation coefficient of 0.9991 and a detection limit of 0.2 µg/ml. researchgate.net

Another approach utilizes the quenching of fluorescence of nitrogen-doped carbon quantum dots by furosemide. ekb.eg This method was found to be linear over the concentration range of 0.1 to 1.0 μg/mL with a limit of quantitation (LOQ) of 0.087 μg/mL. ekb.eg Spectrofluorimetric methods have been successfully applied to the analysis of furosemide in pharmaceutical tablets and spiked human plasma. ekb.eg

Table 2: Spectrofluorimetric Methods for Furosemide Analysis

MethodReagentPrincipleExcitation λ (nm)Emission λ (nm)Linearity Range (µg/ml)Detection Limit (µg/ml)Reference
Method 1 AcriflavineFluorescence Quenching2655052.0-10.00.2 researchgate.netekb.eg
Method 2 Nitrogen-doped carbon quantum dotsFluorescence QuenchingNot SpecifiedNot Specified0.1-1.00.087 (LOQ) ekb.eg

Electrochemical Detection Methods for Furosemide

Electrochemical methods provide a rapid, sensitive, and cost-effective means for the determination of furosemide. These techniques are based on the measurement of the electrical response (e.g., current or potential) of an electroactive species, such as furosemide, at an electrode surface.

Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of furosemide detection. One such method employs a glassy carbon electrode (GCE) chemically modified with reduced graphene oxide (CRGO) for the amperometric determination of furosemide in natural waters. ekb.eg Using an acetate buffer of pH 5.2, this method achieved a linear range of 1–600 μmol L−1 and a limit of detection of 0.7 μmol L−1. ekb.eg

Another approach utilizes a GCE modified with gold nanoparticles derived from tranexamic acid. ekb.eg The amperometric determination in a Britton Robinson buffer (pH 5) yielded a linear calibration plot in the range of 50 µM to 500 µM. ekb.eg Furthermore, a GCE modified with poly(3,4-ethylenedioxythiophene):polystyrene sulfonate has been used to detect furosemide via differential pulse voltammetry (DPV) in a phosphate buffer of pH 4. ekb.egacs.org This sensor displayed a wide determination range of 6.0×10−6 to 1.0×10−4 M with a detection limit of 2.0×10−6 M. acs.org

A novel electrochemical sensor based on a molecularly imprinted polymer, poly(o-phenylenediamine), has also been developed for the selective detection of furosemide. capes.gov.br This sensor, which operates by suppressing the oxidation of a redox probe in the presence of furosemide, demonstrated a linear response in the range of 1.0×10⁻⁷ to 7.0×10⁻⁶ mol L⁻¹ with a detection limit of 7.0×10⁻⁸ mol L⁻¹. capes.gov.br

Table 3: Electrochemical Methods for Furosemide Detection

Electrode ModificationTechniquepHLinear RangeDetection LimitReference
Reduced Graphene Oxide (CRGO) Amperometry5.21–600 μmol L⁻¹0.7 μmol L⁻¹ ekb.eg
Tranexamic Acid-derived Gold Nanoparticles Amperometry550–500 µMNot Specified ekb.eg
Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate Differential Pulse Voltammetry (DPV)46.0×10⁻⁶–1.0×10⁻⁴ M2.0×10⁻⁶ M acs.org
Molecularly Imprinted Poly(o-phenylenediamine) Not SpecifiedNot Specified1.0×10⁻⁷–7.0×10⁻⁶ mol L⁻¹7.0×10⁻⁸ mol L⁻¹ capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Furosemide Structural Elucidation and Polymorphism Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and verification of furosemide. Solid-state NMR (ssNMR), in particular, provides detailed information about the molecular structure and packing in different crystalline forms, known as polymorphs.

NMR crystallography, which combines ssNMR with computational methods like density functional theory (DFT), has been used to verify the crystal structures of furosemide. worktribe.comnih.gov Studies have focused on resolving discrepancies in the crystallographic databases regarding the placement of a single hydrogen atom in the furosemide molecule. worktribe.comnih.govresearchgate.net By comparing experimental ssNMR data with calculated NMR parameters, researchers can validate the correct crystal structure. worktribe.comnih.gov

Investigations into the different polymorphs of furosemide (forms I, II, and III) have utilized ssNMR to understand the changes in NMR parameters due to different crystal packing effects. researchgate.net Techniques such as 1H-13C cross-polarization magic-angle spinning (CP/MAS) and refocused INEPT have been employed to assign the NMR signals to specific atoms within the furosemide molecule. researchgate.netresearchgate.net These studies provide insights into the subtle structural differences between polymorphs, which can have significant implications for the physical properties of the drug.

Fourier Transform Infrared (FTIR) Spectroscopy in Furosemide Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of furosemide, providing information about its functional groups and potential interactions with other substances.

The FTIR spectrum of pure furosemide exhibits characteristic sharp peaks corresponding to its various functional groups. rjptonline.orgresearchgate.net These include N-H stretching vibrations around 3400 cm⁻¹ and within the sulfonamide group at approximately 3349 and 3284 cm⁻¹. researchgate.net The C=O stretching vibration is observed around 1671 cm⁻¹, and the S=O stretching vibrations appear at about 1141 cm⁻¹ and 1322 cm⁻¹. researchgate.net

FTIR is frequently used to assess the compatibility of furosemide with excipients in pharmaceutical formulations. rjptonline.org By comparing the FTIR spectra of the pure drug with that of its physical mixtures or solid dispersions with carriers, it can be determined if any chemical interactions have occurred. The absence of significant shifts or the disappearance of characteristic peaks in the spectra of the mixtures indicates good compatibility between the drug and the excipients. rjptonline.org

Furthermore, a derivative FTIR spectroscopy method has been developed for the quantitative determination of furosemide in solid dosage forms. capes.gov.brnih.gov This method involves measuring the peak area of the second-order spectrum of the major spectral band at 1165 cm⁻¹, which corresponds to the SO2 stretching of furosemide. capes.gov.brnih.gov The method was validated in the range of 2 mg/mL to 20 mg/mL and showed good agreement with pharmacopoeial methods. capes.gov.brnih.gov

Capillary Electrophoresis Techniques for Furosemide Analysis

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of furosemide due to its high efficiency, short analysis time, and low consumption of reagents. tandfonline.com Various CE modes have been applied to the analysis of furosemide in both pharmaceutical formulations and biological samples. tandfonline.comresearchgate.net

Capillary Zone Electrophoresis (CZE) is a common CE technique used for furosemide analysis. One CZE method utilized a 3-(cyclohexylamino)-1-propanesulfonic acid buffer with UV detection. tandfonline.com Another CZE method, developed for the determination of furosemide in tablets, employed a 2.0 mmol L⁻¹ sodium tetraborate (B1243019) buffer (pH 9.3) with 10% methanol, achieving a migration time of 1.8 minutes. researchgate.net This method demonstrated good linearity in the range of 70.0 to 130.0 μg mL⁻¹ and was able to separate furosemide from its degradation products. researchgate.net

For enhanced sensitivity, especially in biological matrices like urine, CE has been coupled with more sensitive detection techniques. Capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection has been shown to allow for the direct injection and analysis of urine samples, which is a significant advantage over methods requiring prior extraction. nih.gov Furthermore, coupling CE with mass spectrometry (CE-MS) provides a highly specific and sensitive method for the confirmation of furosemide in biological fluids. nih.gov

Micellar electrokinetic chromatography (MEKC), a modification of CE, has also been used for the analysis of furosemide, often in combination with other diuretics. tandfonline.com

Table 4: Capillary Electrophoresis Methods for Furosemide Analysis

CE TechniqueBuffer/ElectrolyteDetectionApplicationKey FindingsReference
CZE 2.0 mmol L⁻¹ sodium tetraborate (pH 9.3) with 10% methanolUV (273 nm)TabletsMigration time: 1.8 min; Linear range: 70.0-130.0 μg mL⁻¹ researchgate.net
CZE-LIF Alkaline electrolyteLaser-Induced FluorescenceUrineAllows direct injection of urine samples nih.gov
CE-MS Not SpecifiedMass SpectrometryUrineConfirmatory analysis of furosemide nih.gov
CZE 3-(cyclohexylamino)-1-propanesulfonic acidUVNot SpecifiedNot Specified tandfonline.com

Titrimetric Methods for Furosemide Estimation

Titrimetric methods, also known as volumetric analysis, offer a classical and cost-effective approach for the estimation of furosemide in bulk drug and pharmaceutical formulations. ijbpas.com These methods are based on the reaction of a known concentration of a titrant with the analyte.

A common titrimetric method for furosemide involves its dissolution in a suitable solvent and titration with a standard alkaline solution, such as sodium hydroxide (B78521). ijbpas.comscribd.com Dimethylformamide is often used as the solvent, and an indicator like bromothymol blue is used to determine the endpoint of the titration, which is signaled by a color change from yellow to blue. scribd.com

To address the poor aqueous solubility of furosemide and to avoid the use of organic solvents, hydrotropic solubilization techniques have been employed. researchgate.netamazonaws.com One such method utilizes a concentrated urea (B33335) solution (e.g., 50%) to enhance the solubility of furosemide, allowing for its titration with sodium hydroxide in an aqueous medium. amazonaws.com Another approach uses a mixed hydrotropy concept, employing a combination of urea, sodium acetate, and sodium citrate (B86180) to increase the solubility of furosemide by more than 15-fold. researchgate.net

Another titrimetric method involves the direct titration of an acidified solution of furosemide with a bromate-bromide mixture using methyl orange as an indicator. scispace.com The quantification is based on a 1:0.333 reaction stoichiometry between furosemide and potassium bromate, and the method is applicable in the 2-20 mg range. scispace.com

Table 5: Titrimetric Methods for Furosemide Estimation

MethodTitrantSolvent/Solubilizing AgentIndicatorKey FeaturesReference
Alkalimetric Titration 0.1 M Sodium HydroxideDimethylformamideBromothymol BlueStandard pharmacopoeial method scribd.com
Hydrotropic Titration 0.1 M Sodium Hydroxide50% Urea SolutionBromothymol BlueAvoids organic solvents amazonaws.com
Mixed Hydrotropy Titration 0.1 M Sodium HydroxideUrea, Sodium Acetate, Sodium CitrateBromothymol BlueSignificant solubility enhancement researchgate.net
Bromometric Titration Bromate-bromide mixtureAcidified solutionMethyl OrangeApplicable for 2-20 mg range scispace.com

Degradation Kinetics and Pathways of Furosemide

Forced Degradation Studies of Furosemide (B1674285)

Forced degradation, or stress testing, is a critical component in the development and validation of stability-indicating analytical methods. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. ajpsonline.com This process helps to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. amazonaws.com

Key conditions for forced degradation of furosemide include:

Acidic and basic hydrolysis

Oxidation

Thermal stress

Photolysis amazonaws.com

Studies have shown that furosemide is particularly sensitive to acidic conditions, heat, and light. ajpsonline.comresearchgate.net

Acidic Degradation Pathways of Furosemide

Furosemide demonstrates significant instability in acidic environments. ajpsonline.comjst.go.jp The primary degradation pathway under acidic conditions is hydrolysis. researchgate.netjst.go.jp This reaction involves the cleavage of the bond between the secondary amine and the methylene (B1212753) group. utripoli.edu.ly

The main degradation product formed through acid-catalyzed hydrolysis is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine. researchgate.nettandfonline.com The other product of this hydrolysis is furfuryl alcohol. researchgate.net The rate of this degradation is accelerated in the presence of hydrogen ions, indicating specific hydrogen ion catalysis on the undissociated form of furosemide. researchgate.netjst.go.jp One study noted that furosemide undergoes more extensive degradation in an acidic medium compared to basic, thermal, or photolytic stress. ajpsonline.com For instance, under physiological conditions in the stomach (pH 1.0 and 37°C), the half-life of furosemide was estimated to be 178 minutes. researchgate.net

Basic Degradation Pathways of Furosemide

In contrast to its behavior in acidic solutions, furosemide is relatively stable in alkaline (basic) conditions. researchgate.netjst.go.jp While some degradation does occur, it is generally much slower and less extensive than under acidic or thermal stress. ajpsonline.comresearchgate.net

One study subjected furosemide to 2N sodium hydroxide (B78521) at 70°C for two hours, which induced degradation. amazonaws.com However, the hydrolysis in the basic pH region is described as extremely slow. researchgate.net This relative stability in alkaline media is a key consideration for the preparation of furosemide solutions, which should be made in alkaline media and protected from light to minimize degradation. researchgate.net

Thermal Degradation Characteristics of Furosemide

Thermal stress is a significant factor in the degradation of furosemide. ajpsonline.comwisdomlib.org Studies have shown that furosemide decomposes upon heating. researchgate.net Thermogravimetric analysis (TGA) has shown that furosemide is thermally stable up to approximately 200°C, after which it undergoes a multi-step decomposition process. researchgate.netakjournals.com

Differential scanning calorimetry (DSC) reveals a sharp exothermic decomposition peak around 218°C. tandfonline.comresearchgate.net The primary thermal decomposition product identified at high temperatures is saluamine (4-chloro-5-sulfamoylanthranilic acid). tandfonline.com The formation of saluamine involves the cleavage of a C-N bond. tandfonline.com Another study suggested a two-stage decomposition process, with the initial loss of a water molecule due to dimerization, followed by the release of carbon dioxide, nitroxide, and a 2-methyl-furanyl ion. researchgate.net

Table 1: Thermal Decomposition Steps of Furosemide

Temperature Range (°C)Percentage Mass Loss (%)InterpretationSource
200-2504.68Elimination of substituent groups (NH2SO2 and COOH) akjournals.com
250-36032.77
360-70061.22Final pyrolysis of the compound akjournals.com

Photodegradation Mechanisms of Furosemide

Furosemide is known to be highly sensitive to light, and exposure to UV radiation can lead to significant degradation. researchgate.netutripoli.edu.ly The primary photodegradation pathway is photo-hydrolysis, which results in the formation of a yellow solution. researchgate.netutripoli.edu.ly This process occurs through the oxidation of the bond between the secondary amine and the methylene moiety. utripoli.edu.ly

The main products of photohydrolysis are 4-chloro-5-sulfamoylanthranilic acid (CSA) and furfuryl alcohol. researchgate.netutripoli.edu.lymdpi.com Furfuryl alcohol can be further converted to levulinic acid. researchgate.net The rate of photodegradation is faster in acidic solutions and can be influenced by the presence of other substances like human serum albumin, which can catalyze the degradation. researchgate.netnih.gov

The photodegradation of furosemide follows first-order kinetics. jst.go.jpjst.go.jp The unionized form of the furosemide molecule is the principal photolabile species. capes.gov.br Studies have also indicated that singlet oxygen is produced during the photolysis of furosemide, which can contribute to photo-induced damage. nih.govuchile.cl

Identification and Characterization of Furosemide Degradation Products

Several degradation products of furosemide have been identified and characterized using various analytical techniques. The most commonly reported degradation product, resulting from acidic, thermal, and photolytic stress, is 4-chloro-5-sulfamoylanthranilic acid (CSA), also known as saluamine. researchgate.nettandfonline.comscielo.br

In photodegradation studies, in addition to CSA, other products have been identified. One study using a D65 fluorescent lamp to irradiate a furosemide solution in a water-acetonitrile mixture identified four photodegradation products. jst.go.jpnih.govresearchgate.net These were isolated by preparative HPLC and characterized by LC/MS and NMR. jst.go.jpnih.govresearchgate.net

Identified photodegradation products include:

Product 1: 4-chloro-5-sulfamoylanthranilic acid (CSA) nih.govresearchgate.net

Product 3: 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid nih.govresearchgate.net

Product 4: Assumed to be methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methyleneamino)-5-sulfamoylbenzoate nih.govresearchgate.net

Product 2 was found to be unstable. nih.govresearchgate.net The formation of these products indicates that furosemide undergoes hydrolysis, substitution, and reaction with the solvent under light exposure. nih.gov Other studies have also reported the formation of furfuryl alcohol as a primary degradation product alongside CSA. researchgate.netutripoli.edu.lymdpi.com

Table 2: Identified Degradation Products of Furosemide

Degradation ProductStress ConditionSource
4-chloro-5-sulfamoylanthranilic acid (CSA)Acidic, Thermal, Photolytic researchgate.nettandfonline.comscielo.br
Furfuryl alcoholPhotolytic, Acidic researchgate.netutripoli.edu.lymdpi.com
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acidPhotolytic nih.govresearchgate.net
Methyl 2-((furan-2-ylmethyl)amino)-4-hydroxy-3-(methyleneamino)-5-sulfamoylbenzoatePhotolytic nih.govresearchgate.net
Levulinic acidPhotolytic (from furfuryl alcohol) researchgate.net

Development of Stability-Indicating Analytical Methods for Furosemide

The development of stability-indicating analytical methods (SIAMs) is essential for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. amazonaws.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity. amazonaws.comresearchgate.netmdpi.com

Several HPLC methods have been developed and validated for the determination of furosemide and its degradation products. amazonaws.comnih.govsemanticscholar.org These methods typically use a C18 or C8 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). amazonaws.comjst.go.jpscielo.br The detection wavelength is often set around 238 nm or 272 nm. amazonaws.comrebibio.net

A validated SIAM must be able to separate the furosemide peak from all known degradation product peaks. amazonaws.com For example, one developed RP-HPLC method successfully separated furosemide from its degradation products using a mobile phase of potassium dihydrogen orthophosphate, cetrimide, and 1-propanol. amazonaws.com Another method utilized a mobile phase of water-tetrahydrofuran-acetic acid. jst.go.jp The validation of these methods is performed according to ICH guidelines and includes parameters such as linearity, accuracy, precision, specificity, and robustness. mdpi.comsemanticscholar.org

Molecular and Cellular Mechanisms of Furosemide Action Preclinical Investigations

Inhibition of Ion Transporters and Channels by Furosemide (B1674285)

Furosemide exerts its principal effects by directly interacting with and inhibiting various ion transporters and channels, with a pronounced and specific action on the Na+-K+-2Cl- cotransporter.

Furosemide is a potent inhibitor of the Na+-K+-2Cl- (NKCC) cotransporter. medchemexpress.com Its diuretic effect is primarily achieved through the competitive inhibition of the NKCC2 isoform, which is predominantly expressed in the thick ascending limb of the loop of Henle in the kidney. drugbank.comderangedphysiology.com Furosemide competes with chloride for its binding site on the NKCC2 protein. derangedphysiology.com This inhibition prevents the transport and reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. youtube.comyoutube.com

While furosemide is known to inhibit both NKCC1 and NKCC2 isoforms, studies investigating its selectivity have yielded nuanced results. medchemexpress.com Research comparing its effects on rat medullary thick ascending limb (mTAL) NKCC2 and activated NKCC1 in erythrocytes and thymocytes found that furosemide inhibited both isoforms with similar potency. merckmillipore.com This suggests a lack of significant selectivity between the two isoforms when NKCC1 is in an activated state. merckmillipore.com The inhibitory concentration (IC50) for furosemide against NKCC2 has been reported to be approximately 7 μM. researchgate.net

Table 1: Potency of Furosemide on NKCC Isoforms

TransporterModel SystemPotency (pIC50)
NKCC2Rat medullary thick ascending limb (mTAL)5.15
NKCC1Rat erythrocyte (activated)5.04
NKCC1Rat thymocyte (activated)5.21
Data derived from studies on rat models comparing diuretic potency on activated cotransporters. merckmillipore.com

In preclinical models of the renal tubule, furosemide's inhibition of NKCC2 directly translates to a significant reduction in sodium and chloride reabsorption. researchgate.net By blocking the primary pathway for NaCl reabsorption in the thick ascending limb, furosemide causes a substantial increase in the luminal concentration of these ions. japi.orgnih.gov Ex vivo studies using the doubly perfused kidney of Amphiuma have demonstrated that furosemide can inhibit volume reabsorption by approximately 80%. nih.gov This potent inhibition of ion and fluid reabsorption is the fundamental mechanism behind its diuretic effect. youtube.com The drug acts on the luminal membrane of the tubule cells, where it is delivered by active secretion via organic anion transporters in the proximal tubule. ru.nl The presence of sodium in the tubular lumen is essential for the furosemide-sensitive reabsorption of chloride. nih.gov

Beyond its primary action on NKCC2, preclinical studies have shown that furosemide can modulate other ion transport systems. It has been identified as an antagonist of GABAA receptors, with a notable selectivity for receptors containing the α6 subunit over those with the α1 subunit. medchemexpress.com In human erythrocytes, furosemide at micromolar concentrations has been shown to inhibit non-selective voltage-independent cation channels, leading to a decrease in intracellular calcium concentration. nih.gov Furthermore, research indicates that furosemide interacts with various efflux and uptake transporters. It is a substrate for the efflux transporters Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Protein 4 (MRP4). acs.orgresearchgate.net It has also been shown to inhibit the hepatic Na+-taurocholate cotransporting polypeptide (NTCP). wikipedia.org

Table 2: Furosemide's Effects on Other Ion Transport Systems

Transporter/ChannelEffectModel System
GABAA Receptors (α6-containing)AntagonistNot specified
Non-selective Cation ChannelsInhibitionHuman Erythrocytes
BCRP (Breast Cancer Resistance Protein)SubstrateIn vitro transport assays
MRP4 (Multidrug Resistance-Associated Protein 4)SubstrateIn vitro transport assays
NTCP (Na+-taurocholate cotransporting polypeptide)InhibitorNot specified
Summary of furosemide's interactions with various ion transport systems based on preclinical findings. medchemexpress.comnih.govacs.orgwikipedia.org

Furosemide's Influence on Cellular Signaling Pathways (In vitro Models)

In vitro studies have revealed that furosemide can influence cellular signaling pathways independent of its direct effects on renal ion transport, particularly in the context of inflammation and cellular stress.

In vitro mechanism-of-action studies have demonstrated that furosemide can modulate cellular responses to stress. Specifically, in lipopolysaccharide (LPS)-stimulated microglial cells, furosemide treatment was shown to reduce the upregulation of several key endoplasmic reticulum (ER) stress marker genes. nih.gov The accumulation of unfolded or misfolded proteins in the ER triggers a state of stress and activates the unfolded protein response (UPR). nih.govumich.edu Furosemide was found to decrease the expression of markers associated with all three major branches of the UPR, including Grp78 (also known as HSPA5), Atf4, Chop (also known as DDIT3), total Xbp1 (tXbp1), and its spliced, active form (sXbp1). nih.gov This suggests that furosemide may have a protective effect against ER stress induced by inflammatory stimuli.

Table 3: Modulation of ER Stress Marker Genes by Furosemide in LPS-Stimulated Microglia

ER Stress Marker GeneEffect of Furosemide
Grp78 (HSPA5)Reduced Upregulation
Atf4Reduced Upregulation
Chop (DDIT3)Reduced Upregulation
tXbp1 (total)Reduced Upregulation
sXbp1 (spliced)Reduced Upregulation
Data from in vitro studies on lipopolysaccharide (LPS)-induced microglial cells. nih.gov

Furosemide has been shown to modulate the polarization of microglia, the resident immune cells of the central nervous system. nih.gov Microglia can adopt different functional phenotypes, broadly categorized as the pro-inflammatory M1 state and the anti-inflammatory M2 state. nih.gov In vitro studies using LPS-stimulated microglia demonstrated that furosemide can downregulate the pro-inflammatory M1 phenotype while upregulating the anti-inflammatory M2 phenotype. nih.gov

This shift is characterized by several specific changes in cellular markers. Furosemide inhibited the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and reduced the production of nitric oxide. nih.gov It also downregulated the messenger RNA (mRNA) level of the M1 marker Cd86 and the protein expression of COX-2 and iNOS. nih.gov Concurrently, furosemide enhanced the expression of anti-inflammatory markers associated with the M2 phenotype, including IL-1RA and arginase. nih.gov This dual action suggests a potential role for furosemide in resolving inflammation by promoting a shift from a neurotoxic to a more restorative microglial state. nih.gov

Table 4: Furosemide's Regulation of Microglial Phenotype Markers

PhenotypeMarkerEffect of Furosemide
M1 (Pro-inflammatory)TNF-α (secretion)Inhibited
IL-6 (secretion)Inhibited
Nitric Oxide (production)Inhibited
Cd86 (mRNA)Downregulated
COX-2 (protein)Downregulated
iNOS (protein)Downregulated
M2 (Anti-inflammatory)IL-1RA (expression)Enhanced
Arginase (expression)Enhanced
Findings from in vitro studies on lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

Compound Name Index

Vasodilatory Effects of Furosemide: Underlying Molecular Mechanisms

Furosemide exerts vasodilatory effects that are independent of its diuretic action, contributing to its therapeutic utility. Preclinical investigations have primarily elucidated a mechanism involving the stimulation of prostaglandin synthesis.

The vasodilatory action of furosemide is significantly mediated by the increased production of prostaglandins, particularly prostaglandin E2 (PGE2). Furosemide has been shown to stimulate the deesterification of arachidonic acid from cellular phospholipids, making it available for metabolism by cyclooxygenase (COX) enzymes into prostaglandins nih.gov. This direct stimulation of PGE2 biosynthesis has been observed in the renal papilla and the thick ascending limb of Henle's loop nih.govnih.gov. The resulting increase in local prostaglandin concentrations leads to vasodilation.

The critical role of prostaglandins in furosemide-induced vasodilation is further substantiated by studies involving the inhibition of their synthesis. The administration of nonsteroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, which inhibit COX enzymes, has been demonstrated to block the renal vasodilatory and venodilator effects of furosemide nih.govnih.gov. This confirms that the vasodilatory response to furosemide is largely dependent on a functional prostaglandin synthesis pathway.

Beyond the well-established prostaglandin-mediated pathway, there is some evidence to suggest that furosemide may exert direct effects on vascular smooth muscle. One proposed mechanism is the opening of potassium channels in resistance arteries nih.govphysiology.org. The opening of these channels would lead to hyperpolarization of the vascular smooth muscle cell membrane, resulting in the closure of voltage-gated calcium channels, reduced intracellular calcium concentration, and subsequent vasodilation.

The following table summarizes key research findings from preclinical studies on the molecular mechanisms of furosemide-induced vasodilation:

Experimental ModelKey FindingsImplied Molecular Mechanism
Anesthetized ratsIndomethacin attenuated the diuretic and natriuretic effects of furosemide. Furosemide directly increased PGE2 production in the thick ascending limb of Henle's loop in a dose-dependent manner.Prostaglandin-mediated vasodilation nih.gov.
Conscious rabbitsFurosemide increased urinary PGE2 excretion and directly augmented papillary PGE2 synthesis in vitro.Direct stimulation of prostaglandin synthesis nih.gov.
Isolated perfused afferent arterioles from miceFurosemide caused dose-dependent vasodilation, an effect absent in vessels from NKCC1 knockout mice.Inhibition of the Na-K-2Cl cotransporter (NKCC1) in vascular smooth muscle semanticscholar.org.
Human forearm vascular bed and dorsal hand veinLocal administration of furosemide induced a dose-dependent venodilation that was almost completely abolished by indomethacin.Prostaglandin-mediated venodilation nih.govahajournals.org.

Polymorphism, Solvates, and Amorphous Forms of Furosemide

Identification and Characterization of Furosemide (B1674285) Polymorphs

Several polymorphic forms of furosemide have been identified and characterized, commonly designated as Forms I, II, and III. researchgate.net Form I is the most thermodynamically stable of the known polymorphs under ambient conditions. researchgate.netacs.orgnsu.ru The presence of flexible moieties, such as the sulfonamide and furan (B31954) groups in the furosemide molecule, contributes to the occurrence of this conformational polymorphism. researchgate.netacs.org

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional arrangements of molecules within the different polymorphic forms of furosemide. researchgate.netacs.org These studies have revealed distinct crystal systems, space groups, and unit cell parameters for each polymorph.

Two polymorphs, in addition to the previously known Form I, were characterized, creating a trimorphic cluster. researchgate.netacs.orgacs.orgfigshare.comias.ac.in Form I crystallizes in the P1̅ space group, while the novel Forms II and III were identified in the P21/n and P1̅ space groups, respectively. researchgate.netacs.orgfigshare.comias.ac.in The most stable polymorph, Form I, is reported to have the highest crystal density. researchgate.net One crystallographic study reported the lattice parameters for Form I in the P1 space group as a = 10.467(12)Å, b = 15.801(15)Å, c = 9.584(10)Å, α = 71.87°, β = 115.04°, and γ = 108.48°. researchgate.net

Table 1: Crystallographic Data for Furosemide Polymorphs
PolymorphCrystal SystemSpace GroupReference
Form ITriclinicP1̅ researchgate.netacs.org
Form IIMonoclinicP21/n researchgate.netacs.org
Form IIITriclinicP1̅ researchgate.netacs.org

The furosemide molecule possesses significant conformational flexibility, primarily due to the possible rotations around the bonds connected to the sulfamoyl and furanylmethylamino fragments. acs.orgacs.orgiucr.org This flexibility allows the molecule to adopt different conformations, which are then stabilized within the crystal lattices of the various polymorphs. acs.org

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, serve as powerful tools for distinguishing between the different polymorphs of furosemide, as they provide a characteristic fingerprint of the molecular solid. sci-hub.st Changes in molecular conformation and crystal packing among polymorphs lead to discernible differences in their spectra. sci-hub.st

X-ray Powder Diffraction (XRPD): XRPD is a key technique used to confirm the different crystalline forms of furosemide. researchgate.net The diffraction pattern for each polymorph is unique, allowing for their identification and quantification in a sample. researchgate.net For instance, the XRPD pattern of the commercial form of furosemide confirms that it is Form I. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can also effectively differentiate the polymorphs. jst.go.jpconicet.gov.ar Studies have shown distinct differences in the absorption bands, particularly in the region of 3500-3000 cm⁻¹, which corresponds to the stretching vibrations of the sulfonamide and secondary amine N-H groups. chemrxiv.org These spectral differences have been used to check the polymorphic form of recrystallized samples and to monitor for any crystal transitions during manufacturing processes. jst.go.jpconicet.gov.ar

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique has been applied to identify five different modifications of furosemide. The distinct absorption spectra in the THz region are sensitive to the crystal structures, providing another method for polymorphic differentiation. researchgate.net

Formation and Characterization of Furosemide Solvates

Furosemide is known to form solvates with a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,4-dioxane. acs.orgacs.orgiucr.orgfigshare.com The formation of these solvates can be influenced by crystallization conditions. For example, rapid crystallization using water as an antisolvent tends to form layered polymorphs of solvates, whereas slower crystallization via evaporation can promote the growth of channeled structures. acs.orgnsu.ru

The crystal structures of several furosemide solvates have been solved and analyzed. acs.orgnsu.ruresearchgate.net These structures differ from each other not only in the conformation of the furosemide molecule but also in their molecular packing. acs.orgnsu.ruresearchgate.net The arrangement of the solvent molecules within the crystal lattice is a key differentiating feature. In some solvate polymorphs, the solvent molecules are located in channels running through the crystal, while in others, they are arranged in layers between the furosemide molecules. acs.orgnsu.ruresearchgate.net

For example, multiple polymorphic solvates with DMSO and DMF have been identified. acs.org The conformation of the furosemide molecule, especially concerning the orientation of the furanylmethylamino fragment, varies among these solvate structures. acs.orgnsu.ruresearchgate.net

Table 2: Characterized Solvates of Furosemide
SolventAbbreviationStructural Features NotedReference
Dimethyl SulfoxideDMSOMultiple polymorphic forms (F-DMSO-I, F-DMSO-II, F-DMSO-III) with layered or channeled structures. acs.orgacs.org
N,N-DimethylformamideDMFMultiple polymorphic forms with layered or channeled structures. acs.orgacs.org
TetrahydrofuranTHFCrystal structure solved; previously unreported solvate. acs.orgfigshare.com
1,4-DioxaneDIOXCrystal structure solved for a previously known solvate. acs.orgfigshare.com

The study of the desolvation of furosemide solvates reveals that they can serve as precursors to different anhydrous polymorphs of furosemide. acs.orgiucr.orgfigshare.com The outcome of the desolvation process, which involves heating the solvate to remove the solvent molecules, can depend on the specific solvate precursor and even the particle size of the material. acs.orgfigshare.com

Despite their different crystal structures, several solvates, including F-DMSO-I, F-DMSO-II, F-DMSO-III, and a DMF solvate (F-DMF-II), all convert to the same phase upon desolvation: furosemide polymorph I. acs.orgnsu.ruresearchgate.net This indicates that Form I is the thermodynamically stable product under these conditions. acs.orgnsu.ru However, other studies have shown that the desolvation product can vary. For instance, the desolvation of powdered S(THF) and large crystals of S(THF), S(DIOX), and S(DMF) was found to yield Form III of furosemide, while powdered forms of S(DIOX), S(DMF), and S(DMSO) produced Form I. acs.orgfigshare.com

Amorphous Forms of Furosemide and Their Stability Considerations

The amorphous form of a pharmaceutical solid is characterized by a lack of the long-range molecular order that defines crystalline structures. This disordered state typically results in higher free energy, which can translate to increased apparent solubility and dissolution rates—a desirable attribute for poorly soluble compounds like furosemide. nih.gov However, this thermodynamic instability also makes amorphous forms prone to physical instability, with a tendency to revert to a more stable crystalline state over time. nih.gov The production and stabilization of amorphous furosemide and its sodium salt have been a significant focus of research to improve its biopharmaceutical properties.

Amorphous furosemide can be prepared through various techniques, including spray drying and mechanical milling. researchgate.netchemrxiv.org For instance, amorphous furosemide free acid has been produced by spray drying from a methanol (B129727) solvent, while the amorphous sodium salt form is prepared from a sodium hydroxide-containing aqueous solution. bioline.org.brnih.gov Ball milling is another method used to induce amorphization of different crystalline forms of furosemide. chemrxiv.org

The stability of amorphous furosemide is a critical consideration for its application in a drug product. Stability is influenced by factors such as the preparation method, storage temperature, and relative humidity (RH). The glass transition temperature (Tg) is a key parameter for assessing the stability of an amorphous material; below this temperature, molecular mobility is significantly reduced, hindering recrystallization. Different preparation methods have been shown to yield amorphous furosemide with varying Tg values. nih.gov For example, spray drying at different inlet temperatures resulted in two amorphous forms with Tg values of 44.2°C and 54.4°C. nih.gov A higher Tg of 61.8°C was reported for amorphous furosemide prepared by spray-drying, while ball milling has produced an amorphous form with a Tg of 76°C. nih.gov

The amorphous sodium salt of furosemide exhibits significantly greater physical stability compared to the amorphous free acid. bioline.org.brnih.gov The amorphous sodium salt, with a Tg of 101.2°C, was found to be physically stable for 291 days at 22°C and 33% relative humidity (RH). nih.gov In contrast, the amorphous free acid, which has a lower Tg of 61.8°C, remained stable for only 4 days under the same conditions. nih.gov At elevated stress conditions of 40°C and 75% RH, both forms converted to crystalline states within two days. nih.gov

The formation of co-amorphous systems is another strategy to enhance the stability of amorphous furosemide. nih.govuef.fi Co-amorphous formulations of furosemide with substances like arginine, verapamil, and piperine (B192125) have been developed. nih.govuef.fi These mixtures often exhibit a single glass transition temperature and can show improved physical stability for extended periods, such as at least two months under various storage conditions, due to intermolecular interactions between the components. nih.govuef.fi For example, a glass solution of amorphous sodium furosemide salt with polyvinylpyrrolidone (B124986) (PVP) showed a higher Tg (121.3°C) and was stable for at least 168 days at 20°C and 0% RH. nih.gov

Table 1: Glass Transition Temperature (Tg) and Stability of Amorphous Furosemide Forms

Form Preparation Method Glass Transition Temperature (Tg) Stability Data
Amorphous Furosemide (Form A) Spray-drying (50°C inlet) 44.2°C nih.gov Less stable than Form B at 0% RH. nih.gov
Amorphous Furosemide (Form B) Spray-drying (150°C inlet) 54.4°C nih.gov More stable than Form A at 0% RH. nih.gov
Amorphous Furosemide (Free Acid) Spray-drying 61.8°C nih.gov Physically stable for 4 days at 22°C and 33% RH. nih.gov
Amorphous Furosemide Ball Milling 74-75°C chemrxiv.org N/A
Amorphous Sodium Furosemide Salt Spray-drying 101.2°C nih.gov Physically stable for 291 days at 22°C and 33% RH. nih.gov
Amorphous Sodium Furosemide Salt with PVP (80:20 w/w) Spray-drying 121.3°C nih.gov Stable for at least 168 days at 20°C and 0% RH. nih.gov
Co-amorphous Furosemide:Arginine (1:1 and 1:2) Spray-drying Single Tg observed nih.govuef.fi Stable for at least 2 months (except 1:2 ratio at 25°C/60% RH). nih.gov

Academic Implications of Furosemide Polymorphism for Material Science and Formulation

The extensive research into the solid-state properties of furosemide has significant academic implications, positioning it as a model compound in both material science and pharmaceutical formulation. nih.gov As a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability, furosemide presents a formidable challenge for drug delivery, making it an ideal candidate for exploring advanced formulation strategies. mdpi.comresearchgate.net

From a material science perspective, the study of furosemide's polymorphism provides fundamental insights into crystal engineering and the nature of intermolecular interactions. Furosemide is known to exist in multiple polymorphic forms and solvates. nih.govacs.orgresearchgate.net The characterization of these different crystalline structures, such as the trimorphic cluster of polymorphs 1, 2, and 3, reveals the conformational flexibility of the furosemide molecule. acs.org This conformational polymorphism, where molecules adopt different shapes in different crystal lattices, is a key area of study in material science. acs.org Research has detailed how variable torsions in the sulfonamide and furyl groups lead to different conformers, which in turn influences the crystal packing and thermodynamic stability of the polymorphs. acs.org Furthermore, the investigation into furosemide solvates with solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF) has provided evidence of polymorphism within solvated crystals themselves, expanding the understanding of solid-state diversity. researchgate.net These studies contribute to the broader scientific knowledge of how molecular conformation and solvent interactions direct the assembly of crystalline materials.

In the realm of pharmaceutical formulation, furosemide serves as a classic example of how manipulating the solid state can overcome bioavailability challenges. nih.gov The poor and variable oral absorption of furosemide is partly attributed to its different polymorphic forms and their differing dissolution rates. nih.gov This has spurred extensive research into formulation approaches that can either stabilize a more soluble form or bypass the dissolution step of the crystalline drug. The development of amorphous solid dispersions is a prominent example. bioline.org.brmdpi.comtjpr.org By dispersing furosemide in a polymer matrix in its amorphous state, formulations can achieve significantly enhanced dissolution rates and solubility. bioline.org.brtjpr.org For instance, solid dispersions in sodium starch glycolate (B3277807) or as part of a sublingual film have demonstrated the potential to increase furosemide's dissolution by converting it to an amorphous form. mdpi.comtjpr.org

Moreover, the exploration of co-amorphous and co-crystal formulations of furosemide has pushed the boundaries of formulation science. nih.govmdpi.commdpi.com Studies on co-amorphous systems with amino acids like arginine or P-glycoprotein inhibitors have shown that this strategy can not only improve physical stability but also enhance both dissolution and permeation. nih.govuef.fi The design of drug-drug co-crystals, for example with non-steroidal anti-inflammatory drugs (NSAIDs), represents a novel approach to modify the physicochemical properties of both active pharmaceutical ingredients (APIs). mdpi.com These advanced formulation strategies, often first explored with challenging molecules like furosemide, provide valuable case studies and methodologies that can be applied to other poorly soluble drugs, thereby advancing the field of pharmaceutical sciences.

Table 2: Academic Implications of Furosemide Solid-State Research

Area of Study Key Research Focus Academic Implication
Material Science Characterization of multiple polymorphs (e.g., Forms 1, 2, 3) and solvates (e.g., with DMSO, DMF). acs.orgresearchgate.net Serves as a model for understanding conformational and synthon polymorphism, crystal packing, and the influence of molecular flexibility on crystal structure. acs.org
Material Science Investigation of solid-state transformations, such as the amorphization of different polymorphs via ball milling. chemrxiv.org Provides insights into the mechanisms of solid-to-solid phase transformations and the phenomenon of amorphous-to-amorphous transitions. chemrxiv.org
Pharmaceutical Formulation Development of amorphous solid dispersions with various polymers (e.g., PVP, sodium starch glycolate). nih.govtjpr.org Demonstrates a key strategy to enhance solubility and dissolution rates for BCS Class IV drugs, improving potential bioavailability. nih.govmdpi.com
Pharmaceutical Formulation Creation and characterization of co-amorphous systems (e.g., with arginine, piperine). nih.govmdpi.com Advances the understanding of how to stabilize amorphous drugs and simultaneously improve their dissolution and permeation properties. nih.govuef.fi
Pharmaceutical Formulation Design of drug-drug co-crystals (e.g., with NSAIDs like ethenzamide). mdpi.com Explores novel formulation pathways to modify the physicochemical properties of APIs and create new therapeutic entities with potentially improved characteristics. mdpi.com

Impurity Profiling, Identification, and Control Strategies in Furosemide Synthesis

Isolation and Structural Elucidation of Process-Related Impurities in Furosemide (B1674285)

During the manufacturing process of furosemide, a number of impurities can be generated. semanticscholar.org The European Pharmacopoeia (EP) lists six known impurities, designated as Impurities A-F. mdpi.com However, ongoing research and process monitoring can lead to the detection of new, previously uncharacterized impurities. semanticscholar.orgmdpi.com For instance, a novel process-related impurity, named Impurity G, was detected in pilot batches of furosemide at levels between 0.08% and 0.13%. nih.govnih.gov Since this level is above the identification threshold set by the International Council for Harmonisation (ICH) guidelines, its isolation and structural characterization became necessary. mdpi.com

The first step in characterization is the isolation of the impurity from the crude furosemide mixture. semanticscholar.orgresearchgate.net This is typically followed by a comprehensive analysis using various spectroscopic techniques to determine its exact chemical structure. mdpi.comnih.gov

Chromatographic Isolation Techniques for Furosemide Impurities

Chromatographic methods are fundamental to the isolation and purification of impurities from the main API. For furosemide impurities, both preparative column chromatography and high-performance liquid chromatography (HPLC) are employed. semanticscholar.orgregistech.com

In the case of the newly discovered Impurity G, it was successfully isolated from crude furosemide using column chromatography. nih.govresearchgate.net For analytical separation and profiling, reverse-phase liquid chromatography is generally considered suitable for furosemide and its related substances. mdpi.com The development of a specific HPLC method often involves testing various columns and mobile phases to achieve the best resolution between the API and its impurities. mdpi.com For the analysis of Impurity G and other known impurities, an Agilent Eclipse XDB C18 column (150 × 4.6 mm, 5 μm) was found to provide the best separation. mdpi.com Preparative HPLC can then be used to obtain a sufficient quantity of the purified impurity for further structural analysis. registech.com

Spectroscopic Characterization of Impurity Structures (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Once an impurity is isolated, its structure is elucidated using a combination of spectroscopic methods. mdpi.comnih.gov This multi-technique approach provides complementary information to build a complete and confirmed structural picture.

High-Resolution Mass Spectrometry (HRMS): This technique is used to determine the exact mass and molecular formula of the impurity. For Impurity G, Quadrupole Time-of-Flight (Q-TOF) mass spectrometry with an electrospray ionization (ESI) source was used. mdpi.comnih.gov

Infrared Spectroscopy (IR): FT-IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of Impurity G was notable for the absence of characteristic peaks for a carbonyl group (1650–1900 cm⁻¹) and a hydroxyl group (2500–3200 cm⁻¹), indicating the loss of the carboxyl group compared to a related intermediate. semanticscholar.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. A full suite of NMR experiments, including 1D-NMR (¹H, ¹³C, DEPT) and 2D-NMR (COSY, HSQC, HMBC), is often required. mdpi.comresearchgate.net The ¹H-NMR spectrum of Impurity G showed 17 hydrogen atoms, and the ¹³C-NMR and DEPT spectra revealed 16 carbon atoms. mdpi.comresearchgate.net Through detailed analysis of these spectra, the structure of Impurity G was confidently identified as 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide. mdpi.comresearchgate.net

Table 1: ¹H and ¹³C NMR Data for Impurity G. researchgate.net
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)HMBC Correlations
C4153.2-H6
C7--H6
C8153.2-H6
C1294.0-H6
H6-6.22-

Proposed Formation Pathways for Furosemide Impurities

Understanding how an impurity is formed is crucial for developing control strategies. toref-standards.com The formation pathway for Impurity G has been proposed based on the known synthesis route of furosemide. semanticscholar.orgnih.gov The synthesis of furosemide involves the reaction of 2,4-dichloro-5-sulfonamidobenzoic acid (intermediate 2) with furan-2-ylmethanamine. nih.gov

There are two plausible pathways for the formation of Impurity G:

The electron-withdrawing sulfonamido group on the benzene (B151609) ring activates the C-Cl bonds of the intermediate, 2,4-dichloro-5-sulfonamidobenzoic acid. semanticscholar.orgnih.gov

During the reaction, a portion of the intermediate may react with a second molecule of furan-2-ylmethanamine, leading to the formation of a di-substituted compound. This is followed by a decarboxylation step (loss of the carboxyl group) to yield the final impurity, 2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide (Impurity G). semanticscholar.orgmdpi.com

Research has shown that the formation of Impurity G is positively correlated with the reaction time. semanticscholar.org

Analytical Methodologies for Furosemide Impurity Profiling and Quantification

Robust analytical methods are required for the routine detection and quantification of impurities in furosemide. registech.comekb.eg High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. nih.govekb.eg A stability-indicating method is essential, meaning it must be able to separate the API from its impurities and any degradation products. registech.comchemrj.org

A novel HPLC method was developed and validated for the determination of Impurity G alongside the six other known impurities (A-F). nih.govnih.gov The validation process, conducted as per ICH guidelines, ensures the method is reliable and includes tests for system suitability, linearity, limit of quantification (LOQ), limit of detection (LOD), precision, accuracy, and robustness. nih.govresearchgate.net

Table 2: Optimized HPLC Method Parameters for Furosemide Impurity Profiling. mdpi.com
ParameterCondition
ColumnAgilent Eclipse XDB C18 (150 × 4.6 mm, 5 µm)
Mobile Phase ABuffer solution (1.36 g/L KH₂PO₄, pH 3.0) / Methanol (B129727) (90/10, v/v)
Mobile Phase BBuffer solution / Methanol (50/50, v/v)
Flow Rate0.8 mL/min
Column Temperature35 °C
Detection Wavelength230 nm
Injection Volume10 µL

Other analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and various spectrophotometric methods have also been reported for the analysis of furosemide and its related compounds. ekb.egchemrj.orgscielo.brbiotech-asia.org

Strategies for Impurity Control and Minimization in Furosemide Manufacturing Processes

Effective impurity control relies on a deep understanding of the manufacturing process and the sources of impurity formation. toref-standards.comregistech.com Several strategies can be implemented to minimize impurities in furosemide production.

Control of Starting Materials: Ensuring the purity of raw materials and intermediates is a crucial proactive step to prevent the introduction of impurities into the process. registech.com

Purification Procedures: Post-reaction purification steps are vital for removing impurities that have already formed. For Impurity G, it was found that it could be partially removed with tetrahydrofuran (B95107) at a high pH (13-14). semanticscholar.org Furthermore, refinement using activated charcoal and polytetrafluoroethylene (PTFE) membrane filters was successful in reducing the levels of Impurity G to below 0.05%. semanticscholar.org

Continuous Monitoring and Risk Assessment: Implementing a continuous monitoring program and conducting thorough risk assessments helps to identify potential sources of impurities and allows for the implementation of preventive actions. zamann-pharma.compublications.gc.ca Following Good Manufacturing Practices (GMP) ensures that validated processes and stringent quality control measures are in place to minimize impurity formation throughout the manufacturing process. toref-standards.com

By combining these strategies, manufacturers can effectively control the impurity profile of furosemide, ensuring the production of a high-quality API that meets regulatory standards. toref-standards.comregistech.com

Biophysical Interactions of Furosemide with Biomolecules in Vitro Studies

Furosemide (B1674285) Binding to Plasma Proteins (e.g., Human Serum Albumin)

The interaction between drugs and plasma proteins like human serum albumin (HSA) is a critical determinant of their distribution and availability in the body. acs.orgnih.gov Furosemide is known to bind reversibly and extensively to HSA. acs.orgnih.gov

The formation of the furosemide-HSA complex is a spontaneous process, as indicated by a negative Gibbs free energy change (ΔG°). itmedicalteam.plmdpi.com Thermodynamic analyses have revealed that the binding process is primarily driven by hydrophobic interactions and hydrogen bonds. acs.orgnih.govitmedicalteam.pl Studies have consistently shown a negative enthalpy change (ΔH°) and a negative entropy change (ΔS°), suggesting that hydrogen bonding and van der Waals forces are the major contributors to the stability of the complex. itmedicalteam.pl The negative enthalpy change also signifies that the binding reaction is exoenergetic, releasing heat into the surroundings. mdpi.com

The binding constant (Kb), a measure of the affinity between furosemide and HSA, has been determined through various methods. Spectroscopic techniques suggest a single binding site with a high affinity (Kb in the order of 105 M-1), while isothermal titration calorimetry (ITC) results indicate the presence of both a high-affinity (Kb ~104 M-1) and a low-affinity (Kb ~103 M-1) binding site. acs.orgnih.govsigmaaldrich.com The binding constants are observed to be inversely related to temperature, meaning the stability of the complex decreases as temperature increases. itmedicalteam.pl

Table 1: Thermodynamic Parameters for Furosemide-HSA Interaction

Parameter Value Significance Source
Gibbs Free Energy (ΔG°) Negative Spontaneous interaction itmedicalteam.pl, mdpi.com
Enthalpy (ΔH°) Negative Exoenergetic; driven by H-bonds & van der Waals forces itmedicalteam.pl, mdpi.com
Entropy (ΔS°) Negative Indicates ordering of the system upon binding itmedicalteam.pl

| Binding Constant (Kb) | ~103 - 105 M-1 | High affinity binding | acs.org, nih.gov, sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Research, including displacement experiments and molecular docking studies, has identified the primary binding location for furosemide on the HSA molecule. acs.orgnih.gov Furosemide predominantly binds to Sudlow's site I, which is located in subdomain IIA of the albumin protein. acs.orgnih.govscielo.org.mx This pocket is characterized by both apolar and hydrophilic residues. scielo.org.mx However, evidence also suggests the existence of a second, lower-affinity binding site that shares some amino acid residues with Sudlow's site II. acs.orgnih.gov Molecular docking results have pointed to potential competition for binding with certain uremic toxins at both sites. acs.orgnih.gov Specifically, furosemide may indirectly compete for residues such as Arg410, Lys414, and Ser489 at site II. acs.orgnih.gov

Spectroscopic techniques are instrumental in characterizing the binding of furosemide to HSA. Fluorescence quenching is a widely used method where the intrinsic fluorescence of HSA, primarily from its tryptophan and tyrosine residues, decreases upon the addition of furosemide. itmedicalteam.plbrieflands.complos.org This quenching indicates an interaction between the drug and the protein, leading to changes in the microenvironment of the fluorophores. itmedicalteam.plnih.gov Analysis of the quenching data using the Stern-Volmer equation allows for the calculation of binding constants and the number of binding sites. itmedicalteam.plbrieflands.com The process is generally identified as static quenching, where a non-fluorescent complex is formed between HSA and furosemide. itmedicalteam.pl

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the heat changes that occur during the binding event, allowing for the determination of all thermodynamic parameters (Kb, ΔH°, and ΔS°) in a single experiment. acs.orgnih.govmdpi.com ITC studies have confirmed the presence of both high and low-affinity binding sites for furosemide on HSA. acs.orgnih.govsigmaaldrich.com Furthermore, techniques like Fourier-transform infrared (FTIR) and far-UV circular dichroism (CD) have shown that the binding of furosemide induces slight structural changes in the albumin protein. acs.orgnih.gov

Furosemide Interaction with Amyloid Fibrillation Processes

Amyloid fibrillation, the process of proteins misfolding and aggregating into insoluble fibrils, is associated with several diseases. Recent in vitro studies have explored the potential of furosemide to interfere with this pathological process.

Furosemide has been shown to inhibit the amyloid fibrillation of human lysozyme (B549824) (HL), a protein linked to a form of hereditary systemic amyloidosis that can lead to kidney failure. acs.orgnih.gov In vitro experiments demonstrate that furosemide effectively slows down the aggregation process. acs.orgnih.gov This is evidenced by an increase in the lag phase and a decrease in the apparent rate of aggregation, as monitored by Thioflavin-T (ThT) fluorescence, a dye that specifically binds to amyloid fibrils. acs.orgnih.gov

Dynamic light scattering (DLS) studies have revealed that in the presence of furosemide, human lysozyme forms smaller entities with a hydrodynamic radius of approximately 171 nm, instead of the larger amyloid fibrils which typically have a radius of around 412 nm. acs.orgnih.gov Furosemide also reduces the extent of the conformational change from the native α/β structure of lysozyme to the β-sheet-rich structure characteristic of amyloid fibrils. acs.orgnih.gov Furthermore, studies have shown that furosemide can inhibit the oligomerization of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42), which are central to the pathology of Alzheimer's disease, and can even dissociate pre-formed Aβ oligomers. nih.gov

Table 2: Effect of Furosemide on Human Lysozyme Aggregation

Parameter Without Furosemide With Furosemide Implication Source
Aggregation Rate Normal Decreased Inhibition of fibrillation acs.org, nih.gov
Lag Phase Shorter Increased Deceleration of nucleation acs.org, nih.gov
Hydrodynamic Radius ~412 nm (Fibrils) ~171 nm (Smaller entities) Prevention of large fibril formation acs.org, nih.gov

| β-sheet Content | Increased during fibrillation | Conversion is decreased | Stabilization of native-like structure | acs.org, nih.gov |

This table is interactive. Click on the headers to sort.

The inhibitory effect of furosemide on amyloid fibrillation stems from its direct interaction with the target protein. acs.orgnih.gov Molecular docking and computational studies have identified the specific binding sites of furosemide on human lysozyme. acs.orgnih.gov Furosemide interacts with key amino acid residues located in the aggregation-prone regions of the lysozyme molecule, specifically Gln58, Ile59, Asn60, Ala108, and Trp109. acs.orgnih.gov

By binding to these "hot spots," furosemide effectively masks the sites that are crucial for the self-assembly and aggregation of the protein. acs.orgnih.gov This interaction prevents the necessary conformational changes and blocks the protein-protein interactions required for the formation of amyloid fibrils. acs.org Instead of forming large, toxic fibrils, the protein forms smaller, lower-order entities that are less harmful. acs.orgnih.gov The mechanism involves stabilizing the soluble conformation of the protein and preventing the transition to the amyloidogenic state. acs.org In the context of Alzheimer's disease, furosemide has been noted to reduce the upregulation of endoplasmic reticulum (ER) stress markers, suggesting a role in mitigating cellular stress pathways that can contribute to protein misfolding. acs.orgresearchgate.net

Structural Changes in Proteins Induced by Furosemide Interaction

The interaction of furosemide with various proteins has been shown to induce conformational changes, altering both their secondary and tertiary structures. These structural modifications have been elucidated through a variety of in vitro biophysical techniques, including circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and fluorescence spectroscopy. The primary proteins studied in this context are serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), as well as other proteins like human carbonic anhydrase II (hCA II) and human lysozyme.

In the case of human carbonic anhydrase II (hCA II), the binding of furosemide has been reported to cause more pronounced alterations in the protein's secondary structure. nih.gov Circular dichroism results showed that furosemide interaction can lead to an increase in the α-helical content of hCA II. nih.govnih.gov Specifically, the α-helicity of the protein was observed to change from 9.87% in its free form to 15.70% when bound to furosemide. nih.gov

The interaction also affects the tertiary structure of proteins. For HSA, while the secondary structure changes may be minimal, significant alterations to the tertiary structure have been reported. mdpi.comnih.gov Similarly, for hCA II, CD spectroscopy indicated changes in the tertiary structure upon furosemide binding. nih.gov

Furosemide has also been shown to interact with human lysozyme, affecting its aggregation and secondary structure. The binding of furosemide decreases the extent of the conversion of the native α/β structure of human lysozyme into a predominant β-sheet structure, which is characteristic of amyloid fibrils. acs.org This suggests that furosemide can interfere with the fibrillation process by stabilizing a different conformation. acs.org

The table below summarizes the observed changes in the secondary structure of various proteins upon interaction with furosemide, as determined by spectroscopic methods.

Table 1: Changes in Protein Secondary Structure Induced by Furosemide

Protein Method Observed Structural Change Reference
Human Serum Albumin (HSA) Circular Dichroism (CD), FTIR Spectroscopy Slight structural changes. No significant impact on the secondary structure, but significant impact on the tertiary structure. acs.orgnih.govmdpi.comnih.gov
Human Carbonic Anhydrase II (hCA II) Circular Dichroism (CD) Alterations in α-helical content and tertiary structure. Increase in α-helicity from 9.87% to 15.70%. nih.govnih.gov
Human Lysozyme Circular Dichroism (CD), FTIR Spectroscopy Decreases the conversion of α/β structure into β-sheet during fibrillation. acs.org
Bovine Serum Albumin (BSA) Fluorescence Spectroscopy Conformational changes suggested by quenching of intrinsic fluorescence. researchgate.netnih.gov

Thermodynamic analyses of the binding process between furosemide and BSA have indicated that the major forces involved are hydrophobic interactions. researchgate.netbrieflands.com Studies on oxidized BSA showed that it is less stable compared to the unmodified protein, which may lead to higher structural flexibility and affect the drug-binding site. brieflands.com

Furthermore, studies on the vocal fold proteome of rabbits treated with furosemide showed differential regulation of 32 proteins, primarily involved with mitochondrial translation and metabolism. nih.gov This suggests that furosemide can induce systemic changes that lead to alterations in protein expression and potentially protein structure in specific tissues, although these are in vivo findings. nih.gov

Computational and Quantum Chemical Investigations of Furosemide

Molecular Modeling of Furosemide (B1674285) Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For furosemide, these methods have been instrumental in elucidating its conformational preferences and how it interacts with biomolecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structure and reactivity of furosemide.

DFT calculations, specifically using the B3LYP functional with the 6-31G(d,p) basis set, have been employed to determine the optimized molecular structure of furosemide. semanticscholar.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. semanticscholar.org For instance, the S-O bond lengths in the sulfonamide group are well-predicted by DFT methods. scispace.com The optimized geometry of a single furosemide molecule can be calculated at the B3LYP/6-311G level. researchgate.net

The electronic properties of furosemide, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have also been investigated using DFT. semanticscholar.orgscispace.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's reactivity and indicates the potential for charge transfer within the molecular system. semanticscholar.org Studies have shown that a smaller energy gap corresponds to a higher reactivity.

Furthermore, DFT has been used to analyze the molecular electrostatic potential (MEP), which helps in identifying the sites for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net The MEP map provides a visual representation of the charge distribution and reactive sites of the furosemide molecule. semanticscholar.orgresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for Furosemide using Parametrized Model 3 (PM3) researchgate.net

ParameterValue
Heat of Formation-214.31 kcal/mol
Electronic Energy-9751.45 eV
Core-Core Repulsion7289.87 eV
Ionization Potential9.38 eV
HOMO Energy-9.38 eV
LUMO Energy-1.25 eV
Energy Gap (ΔE)8.13 eV

This interactive table summarizes key quantum chemical parameters for furosemide calculated using the PM3 method.

Furosemide is a conformationally flexible molecule, primarily due to the variable torsions at the sulfonamide and furyl ring portions. acs.orgresearchgate.net This flexibility gives rise to different conformers that exist within a specific energy window. acs.orgresearchgate.net

Computational studies have mapped the conformer surface of furosemide, revealing that different crystalline forms (polymorphs) contain distinct conformers. acs.org For example, the conformers found in crystal form 1 are estimated to be about 4.5 kcal/mol less stable than those in forms 2 and 3. acs.orgresearchgate.netresearchgate.net The relative stability of these conformers is influenced by intramolecular interactions, such as N-H···Cl hydrogen bonds and the minimization of repulsive S=O···Cl interactions. acs.orgresearchgate.net

The energy barrier for the interconversion between different conformers in solution has also been estimated. The transition from conformers II or III to the most stable conformer I has a moderate energy barrier, while the interconversion between conformers II and III is more facile. researchgate.net

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. iitm.ac.in This technique allows researchers to study the dynamic evolution of a system over time, providing insights into the conformational changes and interactions of molecules like furosemide with their biological targets. iitm.ac.inmpg.de

MD simulations have been used to investigate the binding of furosemide to proteins. For example, simulations of furosemide binding to the human mitoNEET protein have been performed to understand the binding poses and affinity. nih.govfz-juelich.de These simulations, sometimes enhanced with methods like metadynamics, can predict the free energy of unbinding and identify multiple possible binding conformations within a binding pocket. nih.govfz-juelich.de

The simulations have shown that furosemide can adopt various binding modes on the protein surface, with one of these modes corresponding to the conformation observed in X-ray crystal structures. nih.gov It has been suggested that crystal packing forces might overstabilize this particular conformation in the solid state, which is not present in a solution environment. nih.gov MD simulations are therefore valuable for exploring a more realistic ensemble of binding poses in a physiological context. These computational approaches are crucial in drug design for understanding protein-ligand interactions. iitm.ac.in

Prediction of Spectroscopic Parameters via Quantum Chemistry for Furosemide Systems

Quantum chemistry calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For furosemide, these theoretical predictions have been correlated with experimental spectroscopic data.

DFT calculations, specifically at the B3LYP/6-31G(d,p) level, have been used to compute the harmonic vibrational frequencies of furosemide. scispace.comresearchgate.net These calculated frequencies are then compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. scispace.comresearchgate.net The assignments of the fundamental vibrational modes are often based on the total energy distribution (TED) derived from these calculations. scispace.comresearchgate.net

In addition to vibrational spectra, quantum chemical methods can predict other spectroscopic parameters. For instance, the electronic properties, such as HOMO and LUMO energies, can be determined using a time-dependent DFT approach, which is then used to interpret the UV-Visible spectrum of the compound. scispace.comresearchgate.net Furthermore, NMR chemical shifts can be calculated and compared with experimental data to validate crystal structures and understand the molecular conformation in the solid state. rsc.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Furosemide scispace.com

Vibrational ModeExperimental (FTIR)Experimental (FT-Raman)Calculated (DFT)
NH Stretch339333953488
CH Stretch (Aromatic)308630883105
C=O Stretch (Carboxylic)167116701685
SO₂ Asymmetric Stretch134913501360
SO₂ Symmetric Stretch114211401155

This interactive table presents a comparison of experimentally measured and DFT-calculated vibrational frequencies for key functional groups in furosemide.

In Silico Assessment of Furosemide Interactions (e.g., Protein Binding, Impurity Potential)

In silico methods, which refer to computational studies, are widely used to assess the interactions of drugs like furosemide with biological systems and to predict potential impurities.

The binding of furosemide to proteins, particularly serum albumin, is a critical factor in its pharmacokinetics. nih.govnih.gov Furosemide binds extensively to albumin, primarily at binding site I. nih.govresearchgate.net In silico docking and molecular dynamics simulations can be used to model these interactions, revealing the specific amino acid residues involved and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the drug-protein complex. researchgate.net

In silico tools are also employed to predict and understand the formation of impurities during the synthesis or degradation of furosemide. ontosight.ainih.gov For example, the formation of process-related impurities can be investigated, and their structures can be elucidated using a combination of analytical techniques and computational modeling. nih.gov Understanding the potential for impurity formation is crucial for ensuring the safety and efficacy of the final pharmaceutical product. ontosight.ai For instance, N-nitroso furosemide is a potential nitrosamine (B1359907) impurity that can be monitored. synthinkchemicals.com

Furthermore, in silico methods can be used to investigate drug-drug interactions. For example, computational analysis has been used to explore the molecular basis of the interaction between furosemide and allopurinol (B61711), a drug used in gout treatment. nih.govacrabstracts.orgresearchgate.net These studies can help to explain clinical observations, such as the need for higher doses of allopurinol when co-administered with furosemide. nih.govacrabstracts.org

Preclinical Biotransformation and Metabolism Studies of Furosemide in Vitro and Animal Models

Major Metabolic Pathways of Furosemide (B1674285)

The biotransformation of furosemide primarily occurs in the kidneys and, to a lesser extent, the liver. nih.gov Two principal metabolic routes have been identified: glucuronidation and cleavage of the side chain. drugbank.commedsafe.govt.nzmedsafe.govt.nzhres.ca

Glucuronidation of Furosemide

Glucuronidation represents a major metabolic pathway for furosemide. researchgate.netiarc.fr This process involves the conjugation of furosemide with glucuronic acid at its carboxyl group, forming an acyl glucuronide known as furosemide glucuronide. ontosight.ai This metabolite is pharmacologically active, although its diuretic effect is less potent than the parent drug. drugbank.comderangedphysiology.com The formation of furosemide glucuronide enhances the water solubility of the compound, facilitating its excretion. ontosight.ai In humans, furosemide glucuronide is considered the primary, if not the sole, biotransformation product. medsafe.govt.nzmedsafe.govt.nz Studies in kidney transplant patients indicated that the glucuronide metabolite accounted for approximately 8% of the administered dose. researchgate.net The kidney is suggested to be a significant site for this glucuronidation process. researchgate.netphysiology.org

Cleavage of Furosemide Side Chain and Metabolite Identification

Another identified metabolic pathway is the cleavage of furosemide's furfuryl side chain. medsafe.govt.nzmedsafe.govt.nzhres.ca This biotransformation results in the formation of 4-chloro-5-sulfamoylanthranilic acid (CSA). drugbank.comnih.gov CSA is considered a major metabolite of furosemide. drugbank.com In rats, the N-dealkylated metabolite, CSA, was a significant biliary metabolite, accounting for about 21.1% of the excreted dose in one study. researchgate.netnih.gov

Role of Specific Enzymes in Furosemide Metabolism (e.g., Cytochrome P450, Glucuronosyltransferases)

The metabolism of furosemide is mediated by specific enzyme systems, primarily UDP-glucuronosyltransferases (UGTs) and Cytochrome P450 (CYP) enzymes.

UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for the glucuronidation of furosemide. ontosight.ai In vitro studies using human liver and kidney microsomes have demonstrated efficient formation of furosemide glucuronide. nih.gov Several UGT isoforms have been identified as capable of metabolizing furosemide, including UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and 2B7. nih.gov Kinetic studies suggest a predominant role for UGT1A9 in both renal and hepatic glucuronidation of furosemide, with a potential contribution from UGT1A1 in the liver. physiology.orgnih.gov

Cytochrome P450 (CYP) Enzymes: CYP enzymes are involved in the oxidative metabolism of furosemide, particularly the bioactivation of its furan (B31954) ring. researchgate.netresearchgate.net In rats, studies have implicated several CYP isoenzymes in furosemide metabolism, including CYP2C11, CYP2E1, CYP3A1, and CYP3A2. researchgate.netoup.comnih.gov The formation of a gamma-ketocarboxylic acid metabolite, indicative of furan ring bioactivation, was found to be P450-dependent. researchgate.netnih.gov

Reactive Metabolite Formation and Covalent Binding Studies (In Vitro Models)

In vitro studies have shown that the metabolism of furosemide can lead to the formation of chemically reactive metabolites. This process is primarily associated with the CYP450-mediated oxidation of the furan ring, which can result in the formation of an epoxide intermediate. researchgate.netiarc.frnih.gov This reactive metabolite is capable of covalently binding to cellular macromolecules, particularly proteins. researchgate.netnih.govnih.gov

Studies using liver microsomes from mice and rats demonstrated the conversion of furosemide to a protein-binding intermediate, a reaction that required oxygen and NADPH and was inhibited by P450 inhibitors. nih.gov In mouse liver microsomes, a gamma-ketoenal furosemide metabolite was trapped, forming an adduct with N-acetylcysteine/N-acetyl lysine. researchgate.netnih.gov The covalent binding of furosemide to hepatic proteins has been linked to its hepatotoxicity observed in mice at high doses. researchgate.netnih.gov It has been noted that rat liver microsomal preparations were more active in converting furosemide to a protein-binding intermediate than mouse liver microsomes, and both were significantly more active than human liver microsomes. nih.gov Furthermore, photoactivation of furosemide and its glucuronide metabolite by sunlight has been shown to induce covalent binding to human serum albumin in vitro. nih.gov

Inter-species Differences in Furosemide Metabolism (Animal Models)

Significant inter-species differences in the metabolism and toxicity of furosemide have been observed in animal models.

A notable example is the difference in hepatotoxicity between mice and rats. High doses of furosemide cause significant liver necrosis in mice, a phenomenon not observed in rats. researchgate.netnih.gov This difference in toxicity is correlated with the extent of covalent binding of furosemide's reactive metabolite to hepatic proteins, which is about six-fold higher in mice than in rats. researchgate.netnih.gov

Metabolic profiling in bile-duct cannulated rats revealed several metabolites, including a glutathione (B108866) conjugate, a gamma-ketocarboxylic acid metabolite, the N-dealkylated metabolite, and furosemide glucuronide. researchgate.netnih.gov In contrast, the furosemide-glutathione conjugate was not detected in the bile of mice. researchgate.netnih.gov These findings highlight that Wistar rats metabolize furosemide more rapidly than CD-1 mice but exhibit significantly less covalent binding to liver proteins. researchgate.net

Humanized mouse models, such as those with humanized livers (TK-NOG mice), have been used to investigate these species-specific differences. In these models, high-dose furosemide did not cause the extensive hepatotoxicity seen in control mice, and the production of the toxic γ-ketocarboxylic acid metabolite was significantly lower, aligning more closely with the observed safety profile in humans. researchgate.nettranscurebioservices.com Studies with humanized UGT1 mice also showed that the kinetics of furosemide glucuronidation were very similar to that in human liver microsomes, further emphasizing the value of such models in predicting human metabolism. nih.gov

Table of Biliary Metabolites of Furosemide in Rats

Data derived from studies in bile duct-cannulated Wistar rats. researchgate.netnih.gov

Table of Covalent Binding of Furosemide to Hepatic Protein in Different Species

In vivo data following a 24-hour dose. researchgate.netnih.gov

Molecular Level Drug Drug Interaction Mechanisms Involving Furosemide in Vitro and Cellular Studies

Furosemide's Impact on the Expression and Activity of Drug-Metabolizing Enzymes (Cellular Models)

The biotransformation of furosemide (B1674285) is partly mediated by drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Cellular and subcellular models, such as liver microsomes and cultured cell lines, have been instrumental in elucidating these interactions.

Research using rat liver microsomes and baculovirus-infected insect cells expressing specific rat CYP enzymes has identified several isozymes involved in furosemide metabolism, including CYP2C11, CYP2E1, CYP3A1, and CYP3A2. researchgate.netoup.com Studies in rats pretreated with various CYP modulators demonstrated that these pathways are susceptible to drug-drug interactions. For instance, the non-renal clearance of furosemide was significantly increased by pretreatment with the CYP2E1 inducer isoniazid (B1672263) and decreased by inhibitors of CYP2C11 (cimetidine) and CYP3A1/2 (troleandomycin). oup.com These findings suggest that co-administration of drugs that modulate these specific CYP enzymes could alter furosemide's metabolic rate. oup.com

Table 1: Effect of CYP Modulators on the Non-Renal Clearance of Furosemide in Rats oup.com

ModulatorTarget CYP EnzymeEffect on Furosemide Non-Renal Clearance
IsoniazidCYP2E1 (Inducer)55.9% Increase
CimetidineCYP2C11 (Inhibitor)38.5% Decrease
TroleandomycinCYP3A1/2 (Inhibitor)22.7% Decrease

Beyond CYP enzymes, furosemide has been shown to interact with other metabolic enzymes. A notable interaction has been observed with xanthine (B1682287) oxidase (XO), the enzyme targeted by allopurinol (B61711) in gout therapy. In studies using the human liver cell line HepG2, the allopurinol metabolite oxypurinol (B62819) was found to decrease XO protein expression. nih.gov However, co-incubation with furosemide abolished this effect, restoring XO expression levels. nih.gov This interaction may explain the clinical observation that patients on concurrent furosemide and allopurinol therapy often require higher doses of allopurinol to achieve therapeutic goals. nih.govresearchgate.net The proposed mechanism involves drug-dependent changes in the expression of miR-448, a microRNA identified as a potential regulator of XO. nih.gov

In vitro oxidation studies using liver microsomal incubations have also shown that furosemide can be metabolized to form a stable pyridinium (B92312) salt, indicating that oxidation by CYP450 enzymes can occur on the furan (B31954) ring. nih.gov

Competition for Transporters and Binding Sites (e.g., Serum Albumin) by Furosemide

Furosemide is extensively bound to plasma proteins, primarily serum albumin (91–99%). physiology.org This binding is crucial for its transport to the site of action in the kidney. Molecular investigations have revealed that furosemide primarily binds to Sudlow's site I on human serum albumin (HSA), which is also known as the warfarin (B611796) binding site. acs.orgresearchgate.net Biophysical studies using techniques like isothermal titration calorimetry and spectroscopy have confirmed a high-affinity binding site and suggest the presence of a second, lower-affinity site that may share some residues with Sudlow's site II. acs.org

Table 2: Biophysical Parameters of Furosemide Binding to Human Serum Albumin (HSA) acs.org

Thermodynamic analysis indicates that the interaction is driven by hydrogen bonds and hydrophobic interactions.

TechniqueBinding Constant (Kb)Number of Binding Sites (n)
Isothermal Titration Calorimetry (High Affinity)~104 M-12
Isothermal Titration Calorimetry (Low Affinity)~103 M-1
Spectroscopy~105 M-11

This high degree of protein binding makes furosemide susceptible to displacement by other drugs or endogenous substances that compete for the same binding sites.

Drug-Drug Competition: In vitro studies using rat plasma and bovine serum albumin have demonstrated a typical competitive binding interaction between furosemide and warfarin at the same albumin binding sites. jst.go.jp

Competition with Endogenous Molecules: Furosemide has been shown to compete with thyroxine for binding sites on albumin, prealbumin, and thyroxine-binding globulin (TBG). oup.com Furthermore, certain uremic toxins that accumulate in patients with renal dysfunction, such as 3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), act as competitive inhibitors of furosemide's binding to serum proteins. nih.gov

In addition to plasma protein binding, furosemide's pharmacokinetics are heavily dependent on drug transporters for its secretion into the renal tubules. Furosemide is a known substrate for several transporters, including organic anion transporters (OAT1, OAT3), multidrug resistance-associated protein 4 (MRP4), and breast cancer resistance protein (BCRP). nih.govacs.orgoup.com Competition for these transporters is a key mechanism of drug-drug interactions.

Competition for Renal Transporters: Probenecid is a classic example of a drug that interacts with furosemide at the transporter level. It competitively inhibits OAT3, a transporter responsible for the uptake of furosemide from the blood into kidney tubule cells, thereby reducing its renal clearance. nih.govpfizer.com Similarly, furosemide can compete with protein-bound uremic toxins for secretion via OAT1 and OAT3. nefro.cl

Intestinal and Efflux Transporters: In vitro studies using membrane vesicles have characterized the kinetics of furosemide transport by the efflux transporters BCRP and MRP4. acs.org Furosemide is also a substrate for the intestinal uptake transporter OATP2B1, which may contribute to its oral absorption. acs.org

Table 3: In Vitro Kinetic Parameters for Furosemide Efflux Transport acs.org

TransporterKm (μM)Jmax (nmol/min/mg protein)
BCRP20.911.3
MRP427.960.55

Investigation of Specific Molecular Interactions Leading to Altered Cellular Responses Involving Furosemide

Specific molecular interactions involving furosemide can lead to significant changes in cellular function and signaling pathways, which underlie some of its therapeutic and adverse effects, as well as drug interactions.

A prime example is the interaction with allopurinol at the cellular level. As mentioned previously, furosemide reverses the oxypurinol-induced downregulation of xanthine oxidase (XO) in HepG2 liver cells. nih.gov This is a specific molecular event that alters the cellular response to oxypurinol. The study further identified miR-448 as a potential regulator in this process, as its expression mirrored the drug-dependent changes in XO protein levels, suggesting a mechanism where furosemide interferes with the miRNA-mediated regulation of XO expression. nih.gov

Furosemide also induces significant cellular remodeling within the kidney. Studies in mice using single-cell RNA sequencing have revealed that chronic furosemide administration leads to cellular hypertrophy in both proximal and distal nephron segments and selective hyperplasia (an increase in cell number) in the distal convoluted tubule (DCT) and collecting duct. biorxiv.org This structural adaptation is associated with specific changes in gene expression.

Pro-growth Signaling: Furosemide treatment was found to significantly upregulate Birc5 (survivin), an anti-apoptotic and pro-growth gene, in a subset of DCT cells, consistent with the observed hyperplasia. biorxiv.org

Sodium Transport: The expression of several genes related to sodium transport is altered in distal nephron segments, reflecting a compensatory increase in sodium reabsorption capacity in response to the upstream blockade by furosemide. biorxiv.org

IGF-1 Pathway: Furosemide stimulates the expression of insulin-like growth factor 1 (IGF-1) and modulates the expression of genes involved in the IGF-1 signaling pathway, which contributes to the observed tubular hypertrophy. biorxiv.org

Table 4: Selected Gene Expression Changes in Mouse Kidney Cells in Response to Furosemide biorxiv.org

GeneCell TypeObserved ChangeAssociated Cellular Response
Birc5Distal Convoluted Tubule (DCT)UpregulationAnti-apoptosis / Pro-growth (Hyperplasia)
Igf1Multiple tubular segmentsUpregulationMitogen (Hypertrophy)
Multiple Na+ transport genesDistal NephronAltered ExpressionCompensatory increase in sodium transport

Another specific molecular target for furosemide is mitoNEET, a [2Fe-2S] protein located on the outer mitochondrial membrane. In vitro binding assays, including ELISA-based capture assays, have demonstrated a direct interaction between furosemide and mitoNEET. researchgate.net This binding has been shown to modulate the protein's function, indicating that furosemide can directly affect mitochondrial processes. researchgate.net

Finally, in vitro spectrophotometric analyses have detected altered spectral patterns when furosemide is combined with leflunomide (B1674699) and indomethacin, indicating a direct molecular-level interaction between these compounds. juw.edu.pk While the precise biological consequence of this physical interaction requires further investigation, it highlights another potential avenue for drug-drug interactions involving furosemide. juw.edu.pk

Q & A

Basic: What experimental methods are used to elucidate the mechanism of action of sodium furosemide at the molecular level?

Sodium furosemide inhibits the Na+/K+/2Cl⁻ cotransporter (NKCC) in the thick ascending limb of Henle’s loop. Methodologically, its action has been studied using micropuncture techniques in animal models (e.g., rats) to measure ion transport inhibition directly . Electrophysiological assays and clearance studies in dogs and humans further validate its diuretic effect by quantifying urinary sodium and chloride excretion rates . Researchers should combine in vitro transporter inhibition assays with in vivo pharmacodynamic measurements to confirm target engagement and physiological impact.

Advanced: How can researchers address high heterogeneity in meta-analyses evaluating sodium furosemide combination therapies (e.g., with albumin)?

Meta-analyses comparing furosemide-albumin co-administration versus furosemide alone often show high heterogeneity (e.g., I² = 92%) due to variability in patient populations, dosing regimens, and outcome measures . To mitigate this, researchers should:

  • Perform sensitivity analyses by excluding outlier studies (e.g., removing Hsu 2006 reduced heterogeneity from 87% to 69% in urine output analysis) .
  • Use subgroup analyses stratified by renal function, albumin dosage, or baseline sodium excretion rates.
  • Apply random-effects models to account for between-study variance.

Advanced: What experimental design considerations are critical when comparing continuous vs. intermittent furosemide administration in heart failure studies?

Randomized controlled trials (RCTs) must standardize:

  • Population : Patients with heart failure and concomitant renal dysfunction, using Ross class IV or similar criteria .
  • Outcomes : Net urine output, urinary sodium excretion, electrolyte levels (e.g., potassium), and adverse events over 24–72 hours .
  • Confounders : Control for potassium supplementation and hydration status, as hypokalemia discrepancies in studies often arise from unregulated potassium intake .
  • Blinding : Use double-blinding where feasible, though logistical challenges in infusion protocols may require open-label designs with blinded outcome assessors.

Basic: What pharmacokinetic/pharmacodynamic (PK/PD) models are used to predict sodium furosemide efficacy in renal impairment?

PK/PD models incorporate parameters like plasma protein binding (e.g., reduced binding in nephrotic syndrome) and renal clearance rates. Studies in anephric patients show furosemide’s non-renal clearance is negligible, highlighting the need for dose adjustments in renal failure . Researchers should use compartmental modeling to simulate exposure-response relationships, validated with urinary sodium excretion data from controlled cohorts .

Advanced: How can unintended biases arise in furosemide dose-response studies, and how are they mitigated?

In studies with staggered experimental designs (e.g., adding a control group mid-study), order effects can skew results. For example, baseline plasma analyte measurements in a 5 mg/kg vs. 10 mg/kg furosemide study lacked a control group initially, leading to confounding temporal effects . To avoid this:

  • Use parallel-arm designs instead of crossover studies.
  • Ensure all treatment groups (including controls) are represented equally across experimental phases.
  • Apply mixed-effects models to account for intra-individual variability.

Advanced: What mechanistic evidence supports combining hypertonic saline with furosemide to shift dose-response curves?

Co-administration shifts the sodium excretion dose-response curve upward and leftward, indicating enhanced efficiency. This is attributed to hypertonic saline increasing renal tubular sodium availability, amplifying furosemide’s inhibition of NKCC2 . Researchers should:

  • Conduct paired experiments measuring urinary sodium and furosemide excretion rates over time.
  • Use sigmoid curve-fitting to quantify shifts in EC₅₀ values.
  • Validate findings in refractory heart failure models with volume overload .

Basic: How are analytical methods (e.g., HPLC) validated for quantifying sodium furosemide in novel formulations?

High-performance liquid chromatography (HPLC) and spectrophotometry are validated for furosemide quantification by assessing:

  • Linearity : R² > 0.99 over a concentration range (e.g., 1–50 µg/mL).
  • Accuracy : Recovery rates of 98–102% using spiked samples.
  • Precision : Intra-day and inter-day relative standard deviation (RSD) < 2% .
  • Specificity : Resolve furosemide peaks from excipients in lozenges or injectables .

Advanced: How is sodium balance controlled in experimental models studying furosemide-induced diuresis?

In rodent models, sodium depletion via furosemide (10 mg/kg/day) and sodium-free diets reduces heat tolerance, demonstrating systemic sodium dependence . Researchers should:

  • Monitor urinary sodium excretion hourly.
  • Pair furosemide groups with sodium-replete controls.
  • Use isotope dilution techniques to quantify total body sodium.

Advanced: What criteria define robust systematic reviews of furosemide in heart failure with renal dysfunction?

Apply PICOS criteria:

  • Population : Heart failure patients with eGFR < 60 mL/min/1.73m² .
  • Intervention/Comparison : Continuous vs. intermittent furosemide.
  • Outcomes : Urinary sodium, creatinine changes, and hospital stay duration.
  • Study Design : Include only RCTs with power analysis to avoid underpowered conclusions .

Basic: How does plasma protein binding affect furosemide’s pharmacodynamics in hypoalbuminemia?

Furosemide is >95% protein-bound; hypoalbuminemia increases free fraction, altering volume of distribution and renal excretion. In nephrotic syndrome, reduced binding elevates renal clearance but shortens half-life, necessitating higher doses . Researchers should measure unbound plasma concentrations via ultrafiltration and correlate with diuretic response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.